2-Myristyldistearin
描述
属性
IUPAC Name |
(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARPCPMDFOPPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:0/14:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Myristyldistearin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldistearin, systematically known as 1,3-Distearoyl-2-myristoyl glycerol (B35011), is a mixed-acid triglyceride. It is characterized by a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position. This specific arrangement of fatty acids confers distinct physical and chemical properties that are of interest in various scientific and industrial fields, including food science and pharmaceutical formulations. As a saturated triglyceride, its metabolic fate and impact on lipid profiles are also areas of scientific investigation. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and a discussion of its general role in lipid metabolism.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature.[1] Its properties are largely dictated by its high molecular weight and the saturated nature of its constituent fatty acids.
Table 1: General Properties of this compound
| Property | Value | Source |
| Systematic Name | 1,3-Distearoyl-2-myristoyl glycerol | - |
| Common Name | This compound | - |
| Synonyms | 1,2-Stearin-2-Myristin, TG(18:0/14:0/18:0) | [1] |
| CAS Number | 57396-99-3 | [1] |
| Molecular Formula | C₅₃H₁₀₂O₆ | [1] |
| Molecular Weight | 835.4 g/mol | [1] |
| Appearance | Crystalline solid | |
| Natural Occurrence | Found in butterfat |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Chloroform | 30 mg/mL |
Thermal Properties
Table 3: Melting Points of Polymorphic Forms of the Analogous Triglyceride 1,3-Distearoyl-2-oleoylglycerol (SOS)
| Polymorphic Form | Melting Point (°C) | Source |
| α | ~22.4 | |
| β' | ~36.5 | |
| β | ~41.6 |
It is expected that this compound would exhibit a similar polymorphic behavior with a relatively high melting point due to its saturated fatty acid composition.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. However, established methods for the synthesis, purification, and analysis of similar mixed-acid triglycerides can be adapted.
Protocol 1: Synthesis of Mixed-Acid Triglycerides (General Procedure)
This protocol outlines a general enzymatic approach for the synthesis of structured triglycerides like this compound.
Materials:
-
Glycerol
-
Stearic Acid
-
Myristic Acid
-
Immobilized sn-1,3-specific lipase (B570770)
-
Molecular sieves (to remove water)
-
Anhydrous solvent (e.g., hexane)
Procedure:
-
Esterification: In a temperature-controlled reactor, combine glycerol, stearic acid (2 molar equivalents), and myristic acid (1 molar equivalent) in a suitable solvent.
-
Enzyme Addition: Add the immobilized sn-1,3-specific lipase to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 60-70 °C) with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enzyme Removal: Once the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Protocol 2: Purification of Triglycerides by Solvent Fractionation
This protocol describes a general method for purifying triglycerides based on their melting points.
Materials:
-
Crude triglyceride mixture
-
Acetone (B3395972) (or other suitable solvent)
-
Crystallization vessel with temperature control
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude triglyceride mixture in acetone at a ratio of approximately 1:5 (w/v) by warming the mixture.
-
Crystallization: Slowly cool the solution to a specific temperature to induce the crystallization of the higher-melting point triglycerides. The temperature will need to be optimized for the specific triglyceride.
-
Filtration: Separate the crystallized solid fraction from the liquid fraction by filtration.
-
Washing: Wash the collected crystals with cold acetone to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent. This process can be repeated at different temperatures to achieve higher purity.
Protocol 3: Analysis by Gas Chromatography (GC) for Fatty Acid Composition
This protocol is for the determination of the fatty acid composition of the synthesized triglyceride.
1. Preparation of Fatty Acid Methyl Esters (FAMEs):
- The triglyceride sample is first saponified with a solution of sodium hydroxide (B78521) in methanol (B129727).
- The resulting fatty acid salts are then methylated using a reagent such as boron trifluoride in methanol (BF₃-methanol) to form FAMEs.
2. GC Analysis:
- Column: A capillary column suitable for FAME analysis (e.g., a wax or polar column).
- Carrier Gas: Helium or hydrogen.
- Injector and Detector Temperature: Typically around 250°C.
- Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.
- Detection: A Flame Ionization Detector (FID) is commonly used.
- Quantification: The percentage of each fatty acid is determined by the relative peak area.
Biological Context: General Metabolism of Dietary Triglycerides
While specific signaling pathways involving this compound have not been identified, its metabolic fate can be understood within the general context of dietary triglyceride metabolism. Dietary triglycerides are the main source of fatty acids for energy storage and utilization in the body. The intake of saturated fats, such as those found in this compound, can influence plasma lipid profiles.
Diagram: General Metabolic Pathway of Dietary Triglycerides
References
2-Myristyldistearin CAS number and molecular weight
An In-depth Technical Guide to 2-Myristyldistearin
This guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Section 1: Core Properties of this compound
This compound, a triacylglycerol containing myristic acid and stearic acid, is a molecule of interest in various research and development applications.[1] This section summarizes its fundamental chemical identifiers and properties.
Quantitative Data Summary
For clarity and ease of comparison, the core quantitative data for this compound are presented in the table below.
| Property | Value |
| CAS Number | 57396-99-3 |
| Molecular Weight | 835.37 g/mol |
| Molecular Formula | C₅₃H₁₀₂O₆ |
Data sourced from MedchemExpress.com[1]
Further sections of this technical guide would typically include detailed experimental protocols and discussions of relevant signaling pathways. However, publicly available information on specific, detailed experimental methodologies and established signaling pathways directly involving this compound is limited.
To illustrate the expected format for such a guide, the following sections provide a generalized experimental workflow and a hypothetical signaling pathway diagram, as requested.
Section 2: Generalized Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of a lipid compound like this compound in a cell-based assay.
Caption: A generalized workflow for in vitro analysis of this compound.
Section 3: Hypothetical Signaling Pathway
This diagram represents a hypothetical signaling pathway that could be modulated by a lipid molecule. This is a generalized representation and not based on specific experimental data for this compound.
Caption: A hypothetical signaling cascade involving a lipid molecule.
References
Solubility of 2-Myristyldistearin: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Myristyldistearin (1,3-distearoyl-2-myristoyl-glycerol), a triglyceride of significant interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the known solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for solvent selection. Due to the limited availability of public quantitative data, this guide also highlights the necessity for further experimental characterization.
Introduction
This compound, also known by its synonym 1,3-Distearoyl-2-myristoyl glycerol (B35011) and abbreviated as TG(18:0/14:0/18:0), is a mixed-acid triglyceride.[1] It is composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position.[1] This specific molecular structure imparts distinct physicochemical properties that influence its behavior in various solvent systems.
The solubility of this compound is a critical parameter in numerous applications, including:
-
Pharmaceutical Formulations: As an excipient in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), its solubility in different lipids and organic solvents dictates drug loading capacity and formulation stability.
-
Material Science: In the development of phase-change materials and specialty lubricants, understanding its solubility is essential for processing and performance.
-
Food Science: As a component of certain fats and oils, its solubility characteristics affect the texture and melting properties of food products.[1]
This guide summarizes the currently available quantitative solubility data for this compound and provides detailed methodologies for researchers to determine its solubility in solvents relevant to their specific applications.
Quantitative Solubility Data
The publicly available quantitative solubility data for this compound is currently limited. The following table summarizes the known data and lists other common solvents for which solubility information would be valuable. The lack of extensive data underscores the importance of the experimental protocols detailed in the subsequent section.
| Solvent | Chemical Class | Temperature (°C) | Solubility (mg/mL) | Data Type | Reference |
| Chloroform | Halogenated Alkane | Not Specified | 30 | Quantitative | [2] |
| Methanol | Alcohol | Not Specified | Data Not Available | - | - |
| Ethanol | Alcohol | Not Specified | Data Not Available | - | - |
| Acetone | Ketone | Not Specified | Data Not Available | - | - |
| Hexane | Nonpolar Alkane | Not Specified | Data Not Available | - | - |
| Ethyl Acetate | Ester | Not Specified | Data Not Available | - | - |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | Data Not Available | - | - |
| Soybean Oil | Lipid (Triglyceride) | Not Specified | Data Not Available | - | - |
| Captex® 355 | Lipid (Triglyceride) | Not Specified | Data Not Available | - | - |
| Water | Aqueous | Not Specified | Data Not Available | - | - |
Note: The general principle of "like dissolves like" suggests that this compound, as a nonpolar lipid, will exhibit higher solubility in nonpolar organic solvents and lipids, and negligible solubility in polar solvents like water.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any research or development involving this compound. Below are detailed protocols for common methods used to assess the solubility of lipids.
Method 1: Equilibrium Solubility Measurement by Shake-Flask Method and HPLC Analysis
This method is considered the gold standard for determining the equilibrium solubility of a compound in a liquid solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., ethanol, ethyl acetate)
-
Scintillation vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
Method 2: Gravimetric Method
This is a straightforward method for determining solubility in volatile organic solvents.
Objective: To determine the mass of this compound dissolved in a known mass of solvent.
Materials:
-
This compound (high purity)
-
Volatile solvent of interest
-
Vials with sealed caps
-
Temperature-controlled shaker
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the Equilibrium Solubility Method (3.1) to create a saturated solution at a specific temperature.
-
Sample Collection: Carefully withdraw a known mass of the clear, saturated supernatant and transfer it to a pre-weighed evaporation dish.
-
Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, use a vacuum desiccator.
-
Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature, weigh the dish containing the dried solute.
-
Calculation: The solubility can be expressed as the mass of the dissolved this compound per mass of the solvent.
Method 3: Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to estimate the solubility of a compound in a solid or semi-solid lipid excipient by observing the melting enthalpy depression.
Objective: To estimate the saturation solubility by analyzing the thermal behavior of mixtures.
Materials:
-
This compound
-
Solid or semi-solid lipid excipient
-
DSC instrument with aluminum pans
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare a series of physical mixtures of this compound and the lipid excipient at varying concentrations (e.g., 1%, 5%, 10%, 20% w/w).
-
Melting and Equilibration: Melt each mixture to ensure homogeneity, then weigh the molten mix into DSC pans. Allow the samples to equilibrate for at least 24 hours.
-
DSC Analysis: Heat the DSC samples over a defined temperature range (e.g., from -20°C to 120°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the melting enthalpy of the lipid excipient as a function of the this compound concentration. The enthalpy will decrease as the concentration of the dissolved solute increases. The point at which the downward trend breaks or plateaus indicates the saturation solubility.
Method 4: Hot Stage Microscopy (HSM)
HSM provides a visual estimation of solubility in solid or semi-solid lipids by observing the disappearance of birefringence of crystalline material.
Objective: To visually determine the concentration range at which this compound is fully solubilized in a molten lipid.
Materials:
-
This compound
-
Solid or semi-solid lipid excipient
-
Polarized light microscope equipped with a hot stage
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare a series of mixtures of this compound and the lipid excipient at various concentrations.
-
Slide Mounting: Place a small amount of each mixture on a microscope slide and cover with a coverslip.
-
Microscopic Observation: Place the slide on the hot stage. At room temperature, crystalline material will exhibit birefringence under cross-polarized light.
-
Heating and Analysis: Heat the slide at a controlled rate. Observe the sample as it melts.
-
Below Saturation: If this compound is fully solubilized, all birefringence will disappear at a temperature above the melting point of the excipient, resulting in a dark field of view.
-
Above Saturation: If the concentration is above the saturation solubility, crystals of this compound will remain visible (exhibiting birefringence) floating in the molten lipid at temperatures above the excipient's melting point.
-
-
Determination: The highest concentration at which no birefringence is observed above the melting point provides an estimate of the saturation solubility.
Workflow for Solubility Screening
The selection of an appropriate solvent or lipid excipient is a critical step in formulation development. The following diagram illustrates a logical workflow for solubility screening.
Caption: Logical workflow for solubility screening of this compound.
Conclusion
The solubility of this compound is a fundamental property influencing its application across various scientific and industrial domains. While there is a notable scarcity of comprehensive quantitative solubility data in the public domain, this technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to perform their own determinations. By employing the methodologies outlined herein, scientists and developers can generate the critical data required for informed solvent selection, successful formulation development, and the advancement of research involving this specific triglyceride. Further research to populate the solubility of this compound in a broader range of pharmaceutically and industrially relevant solvents is highly encouraged.
References
The Elusive Triglyceride: A Technical Guide to the Natural Occurrence and Sources of 2-Myristyldistearin
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding of 2-Myristyldistearin, a specific mixed-acid triglyceride. Due to the limited direct research on this compound, this guide synthesizes information from the broader field of lipid biochemistry to infer its natural occurrence, biosynthetic pathways, and the analytical methodologies required for its study.
Introduction
This compound, also known as 1,3-Distearoyl-2-myristoylglycerol, is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position. As a mixed-acid triglyceride, its physical and chemical properties are determined by this specific combination of saturated fatty acids. While individual myristic and stearic acids are ubiquitous in nature, the prevalence of this particular triglyceride is not well-documented, making it a subject of interest for specialized research in lipidomics and nutritional science.
Probable Natural Occurrence and Sources
Direct quantitative data on the natural occurrence of this compound is scarce in scientific literature. However, its presence can be inferred in natural fats and oils that are rich in both myristic acid (C14:0) and stearic acid (C18:0). Natural triglycerides are complex mixtures of different molecular species, and the specific combination of fatty acids on the glycerol backbone is a result of the substrate specificity of the enzymes involved in their biosynthesis.
Based on the fatty acid composition of various natural sources, the following are potential, albeit likely minor, sources of this compound:
-
Animal Fats: Tallow (beef and mutton fat) and lard (pork fat) contain significant amounts of stearic acid and smaller quantities of myristic acid.
-
Dairy Products: Milk fat is known for its diverse fatty acid profile, including both myristic and stearic acids.
-
Tropical Oils: Palm kernel oil and coconut oil are particularly rich in myristic acid and also contain stearic acid.
It is important to note that even in these sources, this compound would likely be a minor component among a vast array of other triglyceride molecules.
Quantitative Fatty Acid Composition of Potential Sources
For researchers investigating this compound, a thorough analysis of the triglyceride fraction of the following sources would be a logical starting point. The table below summarizes the typical percentage of myristic and stearic acid in these fats and oils.
| Fat/Oil Source | Myristic Acid (C14:0) (%) | Stearic Acid (C18:0) (%) |
| Beef Tallow | 2 - 6 | 14 - 29 |
| Lard (Pork Fat) | 1 - 2 | 5 - 16 |
| Milk Fat (Bovine) | 8 - 13 | 9 - 14 |
| Palm Kernel Oil | 14 - 18 | 1 - 3 |
| Coconut Oil | 13 - 19 | 2 - 4 |
Note: The values presented are typical ranges and can vary depending on the specific breed, feed, and growing conditions.
Biosynthesis of this compound
The biosynthesis of this compound is presumed to follow the well-established de novo pathway for triacylglycerol synthesis, known as the Kennedy pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. The formation of this compound would specifically require the action of acyltransferases with a preference for myristoyl-CoA and stearoyl-CoA at distinct positions on the glycerol molecule.
The key enzymatic steps are:
-
Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl group from acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid. For this compound, this would likely be a stearoyl group.
-
Acylation of Lysophosphatidic Acid: Lysophosphatidic acid acyltransferase (LPAT) transfers a second acyl group to the sn-2 position, producing phosphatidic acid. In the case of this compound, this would be a myristoyl group.
-
Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from phosphatidic acid to yield diacylglycerol (1-stearoyl-2-myristoyl-glycerol).
-
Acylation of Diacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final step, transferring an acyl group to the sn-3 position of the diacylglycerol. For the synthesis of this compound, a second stearoyl group would be added.
The substrate specificities of the GPAT, LPAT, and DGAT enzymes are crucial in determining the final fatty acid composition of the triglyceride. While some acyltransferases exhibit broad specificity, others have a marked preference for certain fatty acyl-CoAs and specific positions on the glycerol backbone. The low presumed abundance of this compound suggests that the combination of enzymatic specificities required for its synthesis is not highly prevalent.
Experimental Protocols for the Analysis of this compound
The identification and quantification of this compound in a complex lipid mixture require a multi-step analytical approach. The following sections detail the general methodologies that would be employed.
Lipid Extraction
The initial step involves the extraction of total lipids from the source material. The choice of solvent system is critical to ensure the efficient recovery of triglycerides while minimizing the co-extraction of non-lipid contaminants.
a) For Animal Tissues:
-
Homogenization: The tissue is first homogenized to increase the surface area for solvent penetration.
-
Solvent System: A common method is the Bligh and Dyer procedure, which uses a biphasic mixture of chloroform (B151607), methanol, and water. The lipids partition into the lower chloroform phase.
-
Procedure:
-
Homogenize the tissue sample in a mixture of chloroform and methanol.
-
Add water to create a two-phase system.
-
Centrifuge to separate the phases.
-
Collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
b) For Plant Seeds and Oils:
-
Grinding/Flaking: Seeds are typically ground or flaked to disrupt the cell walls.
-
Solvent System: Hexane (B92381) is a commonly used non-polar solvent for extracting oils from seeds. For a more exhaustive extraction of all lipid classes, a chloroform/methanol mixture can be used.
-
Procedure:
-
Grind the seeds into a fine powder.
-
Extract the powder with hexane or a chloroform/methanol mixture, often using a Soxhlet apparatus for continuous extraction.
-
Filter the extract to remove solid residues.
-
Evaporate the solvent to yield the crude oil or total lipid extract.
-
Separation and Identification of Triglycerides
Following extraction, the complex mixture of triglycerides needs to be separated and the individual components identified. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used for this purpose.
a) High-Performance Liquid Chromatography (HPLC):
-
Principle: Reversed-phase HPLC separates triglycerides based on their partition number (PN), which is related to the chain length and degree of unsaturation of the fatty acyl chains.
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient of non-polar solvents, such as acetonitrile (B52724) and isopropanol (B130326) or dichloromethane, is employed.
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) is used for detection, as triglycerides lack a strong UV chromophore.
-
Identification: Identification of this compound would be based on its retention time relative to known standards.
b) Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds based on their boiling points and interaction with the stationary phase. Mass spectrometry then fragments the eluted compounds, providing a unique mass spectrum for identification.
-
Sample Preparation: Triglycerides are not sufficiently volatile for direct GC analysis. They are typically transesterified to fatty acid methyl esters (FAMEs) to analyze the overall fatty acid composition. For intact triglyceride analysis, high-temperature GC is required.
-
GC Conditions (for intact TAGs):
-
Column: A high-temperature, non-polar capillary column.
-
Injector: Cool on-column or programmed temperature vaporization (PTV) inlet to prevent thermal degradation.
-
Temperature Program: A high-temperature program reaching up to 380°C.
-
-
Mass Spectrometry: Electron ionization (EI) is used to generate fragment ions. The mass spectrum of this compound would show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of the myristoyl and stearoyl acyl groups.
Conclusion
This compound represents a specific molecular species of triglyceride that, while composed of common fatty acids, has not been the subject of extensive direct research. Its natural occurrence is likely to be in trace amounts within fats and oils that are rich in both myristic and stearic acids, such as certain animal fats and tropical oils. The biosynthesis of this compound is inferred to proceed via the Kennedy pathway, with its formation being dependent on the specific substrate preferences of the acyltransferase enzymes.
For researchers and professionals in drug development and nutritional science, the study of this compound necessitates the use of sophisticated analytical techniques, including lipid extraction, HPLC, and GC-MS. The detailed protocols and workflows provided in this guide offer a foundational approach for the investigation of this and other mixed-acid triglycerides. Further research is warranted to definitively quantify the natural abundance of this compound and to elucidate the precise enzymatic machinery responsible for its synthesis in various organisms. This knowledge could contribute to a more nuanced understanding of lipid metabolism and the functional roles of specific triglyceride molecules in health and disease.
An In-depth Technical Guide on the Biological Functions of 2-Myristyldistearin in Lipid Metabolism
Disclaimer: Direct research on the specific biological functions of 2-Myristyldistearin is limited. This guide provides an in-depth analysis based on the known metabolic roles of its constituent fatty acids, myristic acid and stearic acid, and the general principles of triglyceride metabolism. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a mixed-acid triglyceride composed of a glycerol (B35011) backbone esterified with one molecule of myristic acid (a saturated 14-carbon fatty acid) and two molecules of stearic acid (a saturated 18-carbon fatty acid).[1] As a triglyceride, its primary role is likely related to energy storage and transport.[2][3] The biological effects of this compound are predicted to be a composite of the individual actions of myristic and stearic acid following lipolysis.
Predicted Metabolic Fate of this compound
The metabolism of this compound is expected to follow the general pathway of dietary triglyceride digestion, absorption, and transport.
-
Digestion and Absorption: In the small intestine, pancreatic lipase (B570770) will hydrolyze the ester bonds of this compound, releasing free myristic acid, stearic acid, and a 2-monomyristoylglycerol or 2-monostearoylglycerol backbone. These products are then absorbed by enterocytes.
-
Chylomicron Formation and Transport: Within the enterocytes, the fatty acids and monoglycerides (B3428702) are re-esterified to form new triglycerides, which are then packaged into chylomicrons.[4] These lipoprotein particles are secreted into the lymphatic system and subsequently enter the bloodstream.
-
Tissue Uptake and Storage: In the circulation, lipoprotein lipase (LpL) on the surface of endothelial cells hydrolyzes the triglycerides within chylomicrons, releasing myristic and stearic acids for uptake by peripheral tissues, such as adipose tissue for storage or muscle for energy.[5] The chylomicron remnants are then cleared by the liver.
Biological Functions of Constituent Fatty Acids
The biological activity of this compound is largely determined by the functions of myristic acid and stearic acid once they are released.
Myristic acid is a saturated fatty acid that has been shown to influence several cellular processes:
-
Protein Myristoylation: Myristic acid can be co-translationally attached to the N-terminal glycine (B1666218) of a variety of proteins, a process known as N-myristoylation. This lipid modification is crucial for protein-membrane interactions and subcellular targeting, and it plays a significant role in various signal transduction pathways.
-
Signal Transduction: Through myristoylation and other mechanisms, myristic acid is involved in cellular regulation. It can influence signaling pathways that affect cell metabolism.
-
Triglyceride Synthesis: Studies have shown that myristic acid can promote the synthesis of triglycerides in cells by activating the fatty acid synthesis pathway. It may also regulate milk fat synthesis through ubiquitination-lysosome and ubiquitination-proteasome pathways.
-
Sphingolipid Metabolism: Myristic acid can remodel sphingolipid metabolism by influencing both canonical and non-canonical synthesis pathways.
Stearic acid is another saturated fatty acid that has distinct effects on cellular signaling and metabolism:
-
MAP Kinase and ER Stress Signaling: In certain cell types, stearic acid can induce apoptosis through the activation of the p38 MAPK and ER stress signaling pathways.
-
G-Protein Signaling: Stearic acid can be converted to oleic acid, which then S-acylates GNAI proteins. This modification can blunt growth-factor signaling, such as that from the epidermal growth factor receptor (EGFR).
-
Macrophage Differentiation: Dietary stearic acid can promote the differentiation and pro-inflammatory function of CD11c+ macrophages.
-
Lipid Synthesis: Stearic acid has been shown to promote lipid synthesis in bovine mammary epithelial cells through the CD36/Fyn/FAK/mTORC1 axis.
Quantitative Data on the Effects of Myristic and Stearic Acid on Lipid Metabolism
| Fatty Acid | Effect on Plasma Lipids | Study Details | Reference |
| Myristic Acid | Less cholesterolemic than palmitic acid when fed as a synthetic triglyceride. | Human study with healthy women on diets enriched with synthetic triglycerides. | |
| Higher postprandial HDL TAG response compared to stearic acid. | Study in young, healthy men consuming meals enriched in either myristic or stearic acid. | ||
| Significantly upregulated CD36, ADFP, and UB protein expression and increased triglyceride content in bovine mammary epithelial cells at 200 µM. | In vitro study on MAC-T cells. | ||
| Stearic Acid | Neutral effect on serum total and LDL cholesterol compared to myristic and palmitic acids. | Human study with healthy women on diets enriched with synthetic triglycerides. | |
| Lower postprandial HDL TAG response compared to myristic acid. | Study in young, healthy men consuming meals enriched in either myristic or stearic acid. |
Experimental Protocols
The study of this compound in lipid metabolism would involve a series of established protocols for lipid analysis.
-
Folch Method: A common method for extracting lipids from solid tissues using a chloroform:methanol (2:1) solvent system. A subsequent wash with water removes non-lipid contaminants.
-
Bligh-Dyer Method: A variation of the Folch method suitable for biological fluids, which incorporates the water present in the sample into the solvent system.
-
Thin-Layer Chromatography (TLC): A versatile technique for separating lipid classes based on polarity. For neutral lipids like triglycerides, a silica (B1680970) gel stationary phase is used with a nonpolar mobile phase (e.g., petroleum ether:diethyl ether:acetic acid).
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation of lipid classes. Reversed-phase HPLC (RP-HPLC) separates lipids based on their acyl chain length and degree of saturation, while hydrophilic interaction liquid chromatography (HILIC) separates them based on their polar head groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly suitable for the analysis of volatile and semi-volatile triglycerides after derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the identification and quantification of individual triglyceride species in complex biological samples. Multiple Reaction Monitoring (MRM) can be used for targeted analysis of specific triglycerides.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight/Time of Flight (MALDI-TOF/TOF) Mass Spectrometry: Can provide detailed structural information of triglycerides, including the position of fatty acids on the glycerol backbone.
-
Cell Culture Models: Various cell lines (e.g., hepatocytes, adipocytes, mammary epithelial cells) can be treated with this compound to study its effects on cellular lipid metabolism and signaling pathways.
-
Animal Models: Rodent models (mice, rats) and rabbits are commonly used to study dyslipidemia and the metabolic effects of dietary fats. Diets can be supplemented with this compound to investigate its impact on plasma lipid profiles, tissue lipid accumulation, and gene expression related to lipid metabolism.
Visualization of Signaling Pathways and Workflows
References
2-Myristyldistearin and its role in cellular processes
An In-depth Technical Guide on 2-Myristyldistearin and its Putative Role in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a mixed triacylglycerol (TG) containing one myristic acid and two stearic acid acyl chains. While direct research on the specific cellular functions of this compound is limited, this guide provides a comprehensive overview of its potential roles by examining the well-established biological activities of its constituent fatty acids and the broader class of triacylglycerols and diacylglycerols. This document explores the metabolic pathways involving this compound, its putative involvement in cellular signaling through protein acylation and second messenger generation, and its potential implications in health and disease. Detailed experimental protocols for the analysis of such lipids are provided, along with quantitative data on related processes and visual diagrams of key cellular pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound
This compound, also known as Glyceryl 1,3-distearate 2-myristate or SMS, is a saturated triacylglycerol. As a neutral lipid, its primary and most well-understood function is as a storage form of energy in lipid droplets within cells.[1][2] The catabolism of such TGs releases fatty acids, which can then undergo β-oxidation to produce ATP or serve as precursors for the synthesis of other lipids and signaling molecules.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₅₃H₁₀₂O₆ |
| Molecular Weight | 835.37 g/mol |
| CAS Number | 2177-98-2 |
| Appearance | White crystalline solid |
| Solubility | Insoluble in water, soluble in organic solvents |
Metabolism of this compound
The synthesis and degradation of this compound are integral to the overall metabolism of triacylglycerols in the cell.
Biosynthesis via the Kennedy Pathway
The primary pathway for de novo TG synthesis in most eukaryotic cells is the Kennedy pathway, which occurs in the endoplasmic reticulum.[3][4] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. For the synthesis of this compound, myristoyl-CoA and stearoyl-CoA are the acyl donors.
Degradation (Lipolysis)
The breakdown of this compound is carried out by a series of lipases, primarily adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL).[5] This process releases the constituent myristic and stearic acids, as well as a glycerol (B35011) backbone.
Role of Constituent Fatty Acids in Cellular Signaling
The biological activity of this compound is likely dictated by its degradation products: myristic acid, stearic acid, and diacylglycerol intermediates.
Myristic Acid and Protein N-Myristoylation
Myristic acid is a 14-carbon saturated fatty acid that can be covalently attached to the N-terminal glycine (B1666218) of a wide range of proteins in a co-translational modification known as N-myristoylation. This process is catalyzed by N-myristoyltransferase (NMT) and is crucial for:
-
Membrane Targeting: The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes.
-
Signal Transduction: Many myristoylated proteins are key components of signaling pathways, including G-protein alpha subunits (Gαi), Src family kinases, and the HIV-1 Gag protein.
-
Protein Stability and Interactions: Myristoylation can influence protein conformation and mediate protein-protein interactions.
The cellular concentration of myristoyl-CoA is tightly regulated and is a limiting factor for N-myristoylation. Therefore, the lipolysis of TGs like this compound could be a source of myristic acid for this critical modification.
Myristic acid itself has been shown to enhance insulin-independent glucose uptake in myotubes in a manner dependent on diacylglycerol kinase (DGK) δ. However, high levels of myristic acid have also been linked to adipose tissue inflammation and systemic insulin (B600854) resistance.
Stearic Acid and Cellular Stress Signaling
Stearic acid, an 18-carbon saturated fatty acid, can also modulate cellular signaling pathways. High concentrations of stearic acid have been shown to induce endoplasmic reticulum (ER) stress and apoptosis in pancreatic β-cells, an effect that can be mitigated by unsaturated fatty acids. The ER stress response involves the activation of pathways such as IRE1α and PERK. Furthermore, intracellular accumulation of stearic acid in macrophages can trigger inflammatory signaling through JNK and NF-κB pathways, leading to ER stress-mediated apoptosis.
Conversely, stearic acid has also been reported to act as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which could potentially enhance insulin receptor signaling.
Diacylglycerol as a Second Messenger
Diacylglycerol (DAG) intermediates, such as 1-stearoyl-2-myristoyl-diacylglycerol, produced during the synthesis or degradation of this compound, are potent second messengers. A primary role of DAG is the activation of protein kinase C (PKC) isoforms, which are involved in a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis.
Quantitative Data on Related Cellular Processes
While quantitative data for this compound is not available, the following table summarizes relevant data for its components and related enzymes.
| Molecule/Enzyme | Process | Parameter | Value | Organism/System |
| N-Myristoyltransferase (NMT) | N-Myristoylation | Km for Myristoyl-CoA | ~1-100 µM | Varied |
| N-Myristoyltransferase (NMT) | N-Myristoylation | Cellular Myristoyl-CoA | ~5 nM | Animal cells |
| Myristic Acid | Glucose Uptake | Fold increase in glucose uptake | ~1.4 | Mouse C2C12 myotubes |
| Stearic Acid | PTP1B Inhibition | IC₅₀ | ~10 µM | Cell-free assay |
| Protein Kinase C (PKC) | Activation by Fatty Acid | Effective Concentration | 20-50 µM | Purified enzyme |
Experimental Protocols
Lipid Extraction and Analysis of this compound by LC-MS/MS
This protocol provides a general workflow for the identification and quantification of this compound from cultured cells.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest under desired conditions. Treat with agents that may alter lipid metabolism if required.
-
Harvesting and Lysis: Harvest cells and lyse them, typically by sonication in a suitable buffer.
-
Lipid Extraction: Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol:water). An internal standard, such as a TG with odd-chain fatty acids (e.g., triheptadecanoin), should be added at the beginning of the extraction for quantification.
-
Phase Separation and Collection: Centrifuge the mixture to separate the aqueous and organic phases. Carefully collect the lower organic phase containing the lipids.
-
Sample Preparation for MS: Evaporate the solvent from the organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., methanol:chloroform).
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatography: Use a reverse-phase C18 column to separate the different TG species based on their hydrophobicity.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. The precursor ion will be the [M+NH₄]⁺ adduct of this compound, and the product ions will correspond to the neutral loss of myristic and stearic acids.
-
-
Data Analysis: Identify this compound based on its retention time and specific MRM transitions. Quantify its abundance by comparing the peak area to that of the internal standard.
Role in Drug Development
The enzymes involved in the metabolism of this compound and the signaling pathways influenced by its components represent potential targets for drug development.
-
N-Myristoyltransferase (NMT) Inhibitors: NMT is an attractive drug target for anti-fungal and anti-cancer therapies, as myristoylation is essential for the function of many proteins involved in pathogenesis.
-
DGAT Inhibitors: Diacylglycerol acyltransferase (DGAT) inhibitors are being investigated for the treatment of metabolic diseases such as obesity and type 2 diabetes by reducing the synthesis of triacylglycerols.
-
Modulation of Fatty Acid Signaling: Understanding how specific fatty acids like myristic and stearic acid influence inflammation, ER stress, and insulin sensitivity could lead to novel therapeutic strategies for metabolic and inflammatory diseases.
Conclusion
While this compound itself is not extensively studied, its role as a reservoir for the bioactive lipids myristic acid, stearic acid, and diacylglycerol positions it as a potentially important molecule in cellular physiology. The degradation of this compound can release fatty acids that are not only crucial for energy metabolism but also for critical post-translational modifications and the modulation of complex signaling networks. Further research using advanced lipidomics techniques is warranted to elucidate the specific cellular contexts in which this compound is synthesized and degraded, and to fully understand its contribution to cellular homeostasis and disease. This guide provides a foundational framework for researchers and drug development professionals to explore the multifaceted roles of this and other specific triacylglycerol species.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymes of triacylglycerol synthesis and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Asymmetric Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triglycerides, the primary components of fats and oils, are fundamentally defined by the specific arrangement of three fatty acid chains on a glycerol (B35011) backbone. While often considered as a homogenous group of energy storage molecules, the positional distribution of these fatty acids gives rise to molecular asymmetry, a feature with profound implications for the physicochemical properties and biological functions of the lipid. This technical guide provides an in-depth exploration of the discovery and history of asymmetric triglycerides, detailing the seminal experimental work that unveiled their non-random structure. It presents a comprehensive overview of the evolution of analytical techniques, from early enzymatic assays to modern chromatographic and mass spectrometric methods, complete with detailed experimental protocols. Furthermore, this guide summarizes key quantitative data on the stereospecific composition of natural fats, outlines enzymatic and chemical strategies for the synthesis of defined asymmetric triglycerides, and examines the influence of this asymmetry on metabolic pathways.
Introduction: The Concept of Asymmetry in Triglycerides
Triglycerides, or triacylglycerols (TAGs), are esters derived from a glycerol molecule and three fatty acids. The stereochemistry of the glycerol backbone is defined by the stereospecific numbering (sn) system, designating the three positions as sn-1, sn-2, and sn-3. A triglyceride is considered symmetrical if the fatty acids at the sn-1 and sn-3 positions are identical. Conversely, an asymmetric triglyceride possesses different fatty acids at the sn-1 and sn-3 positions. This seemingly subtle structural difference has significant consequences for the molecule's physical properties, such as its melting point and crystallization behavior, and dictates its metabolic fate, including digestion, absorption, and incorporation into metabolic pathways. The non-random distribution of fatty acids in natural fats and oils underscores the biological importance of this asymmetry.
Historical Perspective: From Postulation to Proof
The journey to understanding the asymmetric nature of triglycerides was a gradual process, evolving from early observations of the physical properties of fats to the development of sophisticated analytical techniques capable of elucidating their precise molecular structure.
Early Postulates of Non-Random Distribution
Long before the definitive analytical proof, researchers in the early 20th century, such as T. P. Hilditch , observed that the physical and chemical properties of natural fats could not be explained by a random assortment of fatty acids on the glycerol backbone. Through extensive studies on the composition of various vegetable and animal fats, Hilditch and his contemporaries laid the groundwork for the idea that the distribution of fatty acids was, in fact, ordered. These early investigations, while not providing direct proof of asymmetry, strongly suggested that the arrangement of fatty acids was a controlled biological process rather than a random chemical event.
The Analytical Breakthrough: The Brockerhoff Method
A pivotal moment in the history of asymmetric triglycerides came in 1965 when H. Brockerhoff published a groundbreaking method for the stereospecific analysis of triglycerides.[1][2] This elegant, multi-step enzymatic assay provided the first definitive means of determining the fatty acid composition at each of the three sn-positions of the glycerol backbone. The Brockerhoff method, in its original and modified forms, became the gold standard for triglyceride analysis for many years and unequivocally confirmed the widespread existence of asymmetric triglycerides in nature.
The principle of the Brockerhoff method relies on the stereospecificity of certain enzymes, particularly pancreatic lipase (B570770) and phospholipase A2. Pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triglyceride, leaving the fatty acid at the sn-2 position intact in the form of a 2-monoacylglycerol.[3][4] This allows for the direct determination of the fatty acid composition at the sn-2 position. To differentiate between the sn-1 and sn-3 positions, the triglyceride is first partially hydrolyzed to a mixture of diacylglycerols, which are then chemically converted to phospholipids (B1166683). Phospholipase A2, which specifically cleaves the fatty acid at the sn-2 position of the "natural" sn-glycero-3-phosphorylcholine, is then used to distinguish between the sn-1 and sn-3 positions.
Evolution of Analytical Methodologies
The foundational work of Brockerhoff spurred the development of more rapid, sensitive, and detailed methods for the analysis of asymmetric triglycerides. The evolution of these techniques has been driven by advances in chromatography and mass spectrometry.
Chiral High-Performance Liquid Chromatography (HPLC)
The advent of chiral stationary phases for HPLC revolutionized the separation of enantiomeric and diastereomeric lipid molecules. Chiral HPLC allows for the direct separation of the enantiomeric forms of diacylglycerols or monoacylglycerols derived from the parent triglyceride, thereby enabling the determination of the fatty acid composition at the sn-1 and sn-3 positions.[5] This approach often involves the derivatization of the acylglycerols with a chiral or UV-active tag to facilitate separation and detection.
Mass Spectrometry (MS)
Mass spectrometry has become an indispensable tool for the structural elucidation of lipids, including asymmetric triglycerides. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for the separation and identification of a wide array of triglyceride species in complex mixtures. Tandem mass spectrometry (MS/MS) techniques allow for the fragmentation of triglyceride ions, yielding product ions that are characteristic of the fatty acid composition and, in some cases, their positions on the glycerol backbone. Neutral loss scans and precursor ion scans are common MS techniques used to identify the fatty acyl chains present in a triglyceride. More advanced techniques, such as ion mobility-mass spectrometry, can even provide separation of isomeric triglycerides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method for the regiospecific analysis of triglycerides. The chemical shifts of the carbonyl carbons of the fatty acyl chains are sensitive to their position on the glycerol backbone, allowing for the differentiation and quantification of fatty acids at the sn-2 position versus the sn-1 and sn-3 positions. While not able to distinguish between sn-1 and sn-3, ¹³C NMR provides a rapid and accurate determination of the overall positional distribution of fatty acids.
Experimental Protocols
Brockerhoff's Method for Stereospecific Analysis (Classical Enzymatic Approach)
Objective: To determine the fatty acid composition at the sn-1, sn-2, and sn-3 positions of a triglyceride.
Materials:
-
Triglyceride sample
-
Pancreatin (B1164899) (source of pancreatic lipase)
-
Tris-HCl buffer (pH 8.0)
-
Bile salts
-
CaCl₂
-
Diethyl ether
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
Developing solvent for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Reagents for conversion of diacylglycerols to phospholipids (e.g., phosphorus oxychloride, choline)
-
Phospholipase A2
-
Borate (B1201080) buffer (pH 7.0)
-
Reagents for fatty acid methyl ester (FAME) preparation (e.g., BF₃-methanol)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Pancreatic Lipase Hydrolysis:
-
Incubate the triglyceride sample with pancreatin in Tris-HCl buffer containing bile salts and CaCl₂ at 37°C for a short period (e.g., 2-5 minutes) to achieve partial hydrolysis.
-
Stop the reaction by adding ethanol (B145695) and acidifying with HCl.
-
Extract the lipids with diethyl ether.
-
-
Isolation of 2-Monoacylglycerols:
-
Separate the reaction products (unreacted triglycerides, diacylglycerols, monoacylglycerols, and free fatty acids) by TLC.
-
Scrape the band corresponding to 2-monoacylglycerols from the TLC plate and extract the lipids.
-
-
Analysis of sn-2 Position:
-
Prepare FAMEs from the isolated 2-monoacylglycerols.
-
Analyze the FAMEs by GC to determine the fatty acid composition of the sn-2 position.
-
-
Preparation and Hydrolysis of Phospholipids:
-
Partially hydrolyze the original triglyceride to a mixture of 1,2- and 2,3-diacylglycerols.
-
Convert the diacylglycerol mixture to phosphatidylcholines.
-
Hydrolyze the phosphatidylcholines with phospholipase A2 in a borate buffer. This will specifically cleave the fatty acid from the sn-2 position of the 1,2-diacyl-sn-glycero-3-phosphorylcholine.
-
-
Analysis of sn-1 and sn-3 Positions:
-
Isolate the resulting lysophosphatidylcholine (B164491) (containing the sn-1 fatty acid) and the unhydrolyzed 2,3-diacyl-sn-glycero-3-phosphorylcholine.
-
Prepare FAMEs from the lysophosphatidylcholine to determine the fatty acid composition of the sn-1 position.
-
The fatty acid composition of the sn-3 position can be calculated by subtracting the compositions of the sn-1 and sn-2 positions from the total fatty acid composition of the original triglyceride.
-
Chiral HPLC for Enantiomeric Separation of Diacylglycerol Derivatives
Objective: To separate the enantiomeric 1,2- and 2,3-diacylglycerols for stereospecific analysis.
Materials:
-
Diacylglycerol mixture (from partial hydrolysis of triglycerides)
-
Derivatizing agent (e.g., (S)-(+)-1-(1-naphthyl)ethyl isocyanate)
-
HPLC system with a chiral column (e.g., cellulose-tris(3,5-dimethylphenylcarbamate))
-
Mobile phase (e.g., hexane:isopropanol (B130326) gradient)
-
UV detector
Procedure:
-
Derivatization:
-
React the diacylglycerol mixture with the chiral derivatizing agent to form diastereomeric derivatives.
-
-
HPLC Separation:
-
Inject the derivatized sample onto the chiral HPLC column.
-
Elute the diastereomers using an appropriate mobile phase gradient.
-
Monitor the elution profile with a UV detector.
-
-
Fraction Collection and Analysis:
-
Collect the separated diastereomeric fractions.
-
Prepare FAMEs from each fraction.
-
Analyze the FAMEs by GC to determine the fatty acid compositions of the original 1,2- and 2,3-diacylglycerols, which correspond to the sn-1,2 and sn-2,3 positions of the parent triglyceride.
-
LC-MS/MS for Triglyceride Regioisomer Analysis
Objective: To identify and quantify triglyceride regioisomers in a complex mixture.
Materials:
-
Lipid extract containing triglycerides
-
LC-MS/MS system (e.g., with a C18 reversed-phase column and a triple quadrupole or Q-TOF mass spectrometer)
-
Mobile phase (e.g., gradient of acetonitrile (B52724) and isopropanol with an ammonium (B1175870) formate (B1220265) additive)
Procedure:
-
Chromatographic Separation:
-
Inject the lipid extract onto the reversed-phase LC column to separate triglycerides based on their partition number (carbon number minus twice the number of double bonds).
-
-
Mass Spectrometric Detection:
-
Ionize the eluting triglycerides using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Perform MS/MS analysis on selected precursor ions corresponding to specific triglyceride masses.
-
-
Fragmentation Analysis:
-
Analyze the product ion spectra. The neutral loss of a specific fatty acid as a free fatty acid or a ketene (B1206846) can indicate its presence in the triglyceride.
-
The relative abundance of fragment ions corresponding to the loss of fatty acids from the sn-1/3 versus the sn-2 position can be used to differentiate and quantify regioisomers. The loss of a fatty acid from the sn-2 position is often less favorable, resulting in a lower intensity fragment ion.
-
Synthesis of Asymmetric Triglycerides
The synthesis of structurally defined asymmetric triglycerides is crucial for studying their physical properties and biological activities. Both enzymatic and chemical methods have been developed for this purpose.
Enzymatic Synthesis
Enzymatic synthesis offers the advantage of high regio- and stereoselectivity under mild reaction conditions. Lipases are the most commonly used enzymes for this purpose.
-
1,3-Specific Lipases: These enzymes, such as those from Rhizomucor miehei or Thermomyces lanuginosus, can be used to specifically acylate the sn-1 and sn-3 positions of a 2-monoacylglycerol with desired fatty acids. Alternatively, they can be used for the acidolysis or interesterification of a symmetric triglyceride at the sn-1 and sn-3 positions.
Example Protocol: Two-Step Enzymatic Synthesis of an MLM-type Structured Lipid
-
Ethanolysis to produce 2-monoacylglycerols (2-MAGs):
-
A triglyceride rich in the desired sn-2 fatty acid is subjected to ethanolysis using a 1,3-specific lipase (e.g., Novozym 435) in a solvent-free system.
-
The reaction is monitored to maximize the yield of 2-MAGs.
-
-
Esterification of 2-MAGs:
-
The resulting 2-MAG mixture is then esterified with a medium-chain fatty acid (or its ethyl ester) using a 1,3-specific lipase to form the MLM-type structured lipid.
-
Chemical Synthesis
Chemical synthesis provides a versatile route to a wide range of asymmetric triglycerides, although it may require the use of protecting groups to achieve the desired regioselectivity. A common strategy involves the use of a chiral glycerol precursor, such as solketal (B138546) (isopropylidene glycerol), to control the stereochemistry.
Quantitative Data on Asymmetric Triglyceride Composition
The following tables summarize representative quantitative data on the fatty acid distribution in the sn-1, sn-2, and sn-3 positions of triglycerides from various natural sources.
Table 1: Positional Distribution (mol %) of Major Fatty Acids in Selected Vegetable Oils
| Oil | Fatty Acid | sn-1 | sn-2 | sn-3 |
| Olive Oil | Palmitic (16:0) | 18 | 2 | 1 |
| Stearic (18:0) | 4 | 0 | 1 | |
| Oleic (18:1) | 36 | 94 | 49 | |
| Linoleic (18:2) | 42 | 4 | 49 | |
| Soybean Oil | Palmitic (16:0) | 14 | 2 | 11 |
| Stearic (18:0) | 6 | 0 | 3 | |
| Oleic (18:1) | 16 | 21 | 30 | |
| Linoleic (18:2) | 61 | 68 | 51 | |
| Linolenic (18:3) | 3 | 9 | 5 | |
| Palm Oil | Palmitic (16:0) | 64 | 9 | 12 |
| Stearic (18:0) | 6 | 0 | 3 | |
| Oleic (18:1) | 21 | 58 | 55 | |
| Linoleic (18:2) | 9 | 33 | 30 |
Data compiled from various sources. Actual values may vary depending on the specific cultivar, growing conditions, and processing methods.
Table 2: Positional Distribution (mol %) of Major Fatty Acids in Selected Animal Fats
| Fat | Fatty Acid | sn-1 | sn-2 | sn-3 |
| Lard | Palmitic (16:0) | 29 | 64 | 3 |
| Stearic (18:0) | 14 | 2 | 2 | |
| Oleic (18:1) | 43 | 24 | 67 | |
| Linoleic (18:2) | 11 | 9 | 22 | |
| Human Milk Fat | Palmitic (16:0) | 20 | 60 | 10 |
| Oleic (18:1) | 35 | 25 | 35 | |
| Bovine Milk Fat | Butyric (4:0) | 0 | 0 | 9 |
| Palmitic (16:0) | 38 | 32 | 10 | |
| Oleic (18:1) | 25 | 28 | 32 |
Data compiled from various sources. Actual values can be influenced by diet and genetics.
Biological Significance and Signaling Pathways
The specific positioning of fatty acids on the glycerol backbone has profound biological consequences. The digestion of triglycerides in the small intestine is catalyzed by pancreatic lipase, which, as previously mentioned, preferentially hydrolyzes the sn-1 and sn-3 positions. This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG). The 2-MAG is readily absorbed by the intestinal cells and serves as the backbone for the re-synthesis of triglycerides before they are packaged into chylomicrons and released into the lymphatic system. Therefore, the fatty acid at the sn-2 position is more likely to be conserved and absorbed as part of a monoacylglycerol.
Diacylglycerol (DAG) Signaling
The stereoisomeric form of diacylglycerols (DAGs), which can be generated from the hydrolysis of triglycerides, plays a critical role in intracellular signaling. Specifically, 1,2-sn-diacylglycerol is a potent activator of protein kinase C (PKC), a key enzyme in numerous signaling cascades that regulate cell growth, differentiation, and apoptosis. The asymmetric nature of dietary triglycerides can therefore influence the generation of specific DAG isomers upon hydrolysis by intracellular lipases, potentially impacting these signaling pathways.
Caption: Stereospecific generation of diacylglycerol (DAG) isomers and their differential roles in signaling.
Experimental and Logical Workflows
Historical Evolution of Asymmetric Triglyceride Analysis
Caption: Timeline of key advancements in the analysis of asymmetric triglycerides.
General Workflow for Stereospecific Analysis of Triglycerides
Caption: A generalized workflow for the stereospecific analysis of triglycerides.
Conclusion
The discovery and ongoing study of asymmetric triglycerides have transformed our understanding of lipid chemistry and biology. From early, indirect evidence of non-random fatty acid distribution to the sophisticated analytical techniques of today, the field has progressively unveiled the critical role of stereochemistry in the function of these fundamental molecules. For researchers in nutrition, food science, and drug development, an appreciation of triglyceride asymmetry is paramount. The ability to both analyze the stereospecific composition of natural fats and to synthesize structurally defined asymmetric triglycerides provides powerful tools for investigating their metabolic effects and for developing novel therapeutic and nutritional products. Future research will undoubtedly continue to uncover the intricate ways in which the asymmetric architecture of triglycerides influences health and disease.
References
- 1. Critical considerations for fast and accurate regiospecific analysis of triacylglycerols using quantitative 13C NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A STEREOSPECIFIC ANALYSIS OF TRIGLYCERIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Characterization of triacylglycerol enantiomers using chiral HPLC/APCI-MS and synthesis of enantiomeric triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Identification of 2-Myristyldistearin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of 2-Myristyldistearin, a triglyceride of significant interest in pharmaceutical and materials science. The following protocols outline key analytical techniques, including chromatography, mass spectrometry, and spectroscopy, to ensure accurate and reliable identification and quantification.
Introduction to this compound
This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with one myristic acid and two stearic acid molecules at the 1, 2, and 3 positions. The specific isomer, 1,3-Distearoyl-2-myristoyl-glycerol (SMS), is a common component in various lipid-based formulations, including lipid nanoparticles (LNPs) for drug delivery.[1] Accurate identification and quantification of this compound are critical for formulation development, quality control, and stability testing.
Analytical Techniques for Identification and Quantification
A suite of analytical techniques can be employed for the comprehensive analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or analysis within a complex matrix.
Key Analytical Methods:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following sections provide detailed protocols for each of these techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful and widely adopted technique for the analysis of triglycerides like this compound.[2] It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[3][4] Reversed-phase HPLC is commonly used for the separation of triglycerides based on their hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC-MS/MS for this compound
This protocol outlines a method for the identification and semi-quantitative analysis of this compound in a lipid formulation.
3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Sample dissolution solvent: Chloroform/Methanol (2:1, v/v)
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source[5]
3.3. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the sample dissolution solvent at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the lipid formulation containing this compound in the sample dissolution solvent to achieve a final concentration within the calibration range of the working standards. For complex matrices like plasma, a protein precipitation step with cold ACN may be necessary.[6]
3.4. HPLC Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (10:90, v/v) with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.5. Mass Spectrometry Method Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for identification |
3.6. Data Presentation: MRM Transitions for this compound
For quantitative analysis using MRM, specific precursor-to-product ion transitions are monitored. The fragmentation of triglycerides in the mass spectrometer often involves the neutral loss of one of the fatty acid chains.[7] For this compound (C53H102O6, MW: 863.4 g/mol ), the [M+NH4]+ adduct is often observed.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 881.8 ([M+NH4]+) | 603.5 | Neutral loss of Myristic Acid (C14H28O2) |
| 881.8 ([M+NH4]+) | 577.5 | Neutral loss of Stearic Acid (C18H36O2) |
3.7. Workflow Diagram
Caption: Workflow for the identification and quantification of this compound using HPLC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and semi-volatile triglycerides.[2] For triglycerides, derivatization is often required to increase their volatility. A common approach is transesterification to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).
Experimental Protocol: GC-MS Analysis of this compound via FAMEs
This protocol describes the indirect identification of this compound by analyzing its constituent fatty acids as FAMEs.
4.1. Materials and Reagents
-
This compound reference standard
-
Hexane (B92381), GC grade
-
Methanol, anhydrous, GC grade
-
Sodium methoxide (B1231860) solution (0.5 M in methanol)
-
Saturated sodium chloride solution
-
Sodium sulfate, anhydrous
-
FAME internal standard (e.g., C17:0 methyl ester)
4.2. Instrumentation
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector
-
Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm)
4.3. Sample Preparation (Transesterification)
-
Accurately weigh approximately 10 mg of the lipid sample into a screw-cap test tube.
-
Add 1 mL of the FAME internal standard solution.
-
Add 2 mL of hexane and 2 mL of 0.5 M sodium methoxide in methanol.
-
Cap the tube tightly and vortex for 2 minutes.
-
Allow the layers to separate.
-
Transfer the upper hexane layer containing the FAMEs to a new vial.
-
Wash the hexane layer with 2 mL of saturated sodium chloride solution.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Transfer the dried hexane solution to a GC vial for analysis.
4.4. GC-MS Method Parameters
| Parameter | Value |
| Column | DB-23, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 10 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Scan Range | 50-550 m/z |
4.5. Data Presentation: Expected FAMEs from this compound
The GC-MS analysis will not detect the intact this compound but rather its constituent fatty acid methyl esters. The expected ratio of myristate to stearate (B1226849) will be 1:2.
| Fatty Acid Methyl Ester | Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl Myristate (C14:0) | ~15.5 | 242 (M+), 211, 199, 143, 87, 74 |
| Methyl Stearate (C18:0) | ~22.8 | 298 (M+), 267, 255, 199, 143, 87, 74 |
4.6. Logical Diagram for GC-MS Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
High-performance liquid chromatography (HPLC) for 2-Myristyldistearin separation
An advanced methodology for the separation and quantification of 2-Myristyldistearin using High-Performance Liquid Chromatography (HPLC) is detailed in this application note. This protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for the analysis of this specific triglyceride. The method utilizes non-aqueous reversed-phase HPLC (NARP-HPLC), a powerful technique for the separation of lipid species.
Introduction
This compound is a triglyceride composed of one myristic acid and two stearic acid acyl chains esterified to a glycerol (B35011) backbone. As a specific triacylglycerol, its purification and quantification are crucial in various research and development settings, including pharmaceutical formulation and lipidomics. High-Performance Liquid Chromatography (HPLC) offers a precise and efficient method for its separation from other related lipid species.
This application note provides a detailed protocol for the separation of this compound using a C18 stationary phase with a gradient elution of organic solvents and detection via an Evaporative Light Scattering Detector (ELSD) or UV detector at low wavelength. Reversed-phase HPLC separates triglycerides based on their partition number (PN), which is a function of the total number of carbon atoms and double bonds in the fatty acyl chains.[1][2] For saturated triglycerides like this compound, separation is primarily governed by the carbon number.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Hexane (HPLC grade)
-
Water (deionized or HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD) or UV/Vis Detector
-
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm PTFE)
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of dichloromethane and isopropanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent mixture to achieve concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the 1:1 (v/v) dichloromethane/isopropanol mixture to an estimated concentration within the range of the working standards.
-
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection into the HPLC system.
HPLC Method
The separation is achieved using a non-aqueous reversed-phase method.[3][4][5]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or UV at 205 nm |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions.
Table 2: Calibration Data for this compound
| Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.05 | [Insert experimental data] |
| 0.10 | [Insert experimental data] |
| 0.20 | [Insert experimental data] |
| 0.30 | [Insert experimental data] |
| 0.40 | [Insert experimental data] |
| 0.50 | [Insert experimental data] |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [Insert experimental data] |
| Theoretical Plates | ≥ 2000 | [Insert experimental data] |
| Repeatability (%RSD) | ≤ 2.0% | [Insert experimental data] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of separation principle and analyte properties.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 3. youngin.com [youngin.com]
- 4. Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast non-aqueous reversed-phase liquid chromatography separation of triacylglycerol regioisomers with isocratic mobile phase. Application to different oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 2-Myristyldistearin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of 2-Myristyldistearin using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols, data presentation in tabular format, and visual diagrams to illustrate the workflow and molecular fragmentation.
Introduction
This compound, a triglyceride, is a crucial component in various pharmaceutical and research applications. Its accurate identification and quantification are essential for quality control, formulation development, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of triglycerides, offering high resolution and sensitivity. However, the analysis of high molecular weight compounds like this compound requires optimized protocols to ensure accurate and reproducible results.[1]
This application note outlines a robust GC-MS method for the analysis of this compound, addressing common challenges such as sample preparation and thermal stability.
Experimental Protocols
A successful GC-MS analysis of this compound involves meticulous sample preparation and optimized instrument parameters.
Sample Preparation
The direct analysis of triglycerides by GC-MS can be challenging and may require specialized columns.[2] A common approach involves a derivatization step to convert the triglyceride into more volatile fatty acid methyl esters (FAMEs). However, for the analysis of the intact triglyceride, a direct injection of a solution can be performed with appropriate high-temperature GC columns.
Protocol for Direct Analysis:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as isooctane (B107328) or chloroform (B151607) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 50 µg/mL.[3]
-
Sample Preparation: For formulated products, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range. Filtration may be necessary for samples with particulate matter.[4]
-
Internal Standard: For quantitative analysis, it is recommended to use an internal standard. A suitable internal standard would be a triglyceride with a different chain length that does not co-elute with this compound.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value | Reference |
| Gas Chromatograph | Agilent 7890B GC or equivalent | [5][6] |
| Mass Spectrometer | Agilent 5977 Series MSD or equivalent | [7] |
| GC Column | Restek Rtx-65TG or similar high-temperature column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | [5][8] |
| Injection Volume | 1 µL | [3][5][8][9] |
| Injection Mode | Split (10:1) or Splitless | [5][8] |
| Inlet Temperature | 360 °C | [8] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | [6] |
| Oven Temperature Program | Initial 150°C, ramp to 360°C at 15°C/min, hold for 10 minutes | [6][8] |
| Transfer Line Temperature | 360 °C | [8] |
| Ion Source Temperature | 230 °C | [9][10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [9][10] |
| Mass Analyzer | Quadrupole | [5][9] |
| Scan Range | m/z 50-1000 | [9] |
Data Presentation
The GC-MS analysis of this compound will yield a chromatogram with a peak corresponding to the compound and a mass spectrum showing its fragmentation pattern.
Chromatographic Data
The retention time of this compound will depend on the specific GC column and conditions used. The x-axis of the chromatogram represents the retention time, and the y-axis represents the intensity of the signal.[11]
| Compound | Expected Retention Time (min) |
| This compound | Dependent on specific column and conditions |
Mass Spectrometric Data
The mass spectrum of this compound will show a molecular ion peak (M+) and several fragment ions. The fragmentation of triglycerides in EI-MS is a well-understood process and can be used for structural confirmation.[12][13]
| m/z | Proposed Fragment Ion | Interpretation |
| Calculated MW | [M]+ | Molecular Ion |
| [M-RCOO]+ | [M - Myristate]+ or [M - Stearate]+ | Loss of a fatty acid acyl group |
| RCO+ | Myristoyl ion or Stearoyl ion | Acylium ions from the fatty acid chains |
| [RCO+74]+ | Characteristic fragment for triglycerides | |
| [RCO+128]+ | Characteristic fragment for triglycerides[14] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Logical Fragmentation of this compound
The following diagram illustrates the expected fragmentation pathway of this compound in the mass spectrometer.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The described GC-MS method provides a reliable and robust approach for the qualitative and quantitative analysis of this compound. The detailed protocol and expected data will aid researchers, scientists, and drug development professionals in implementing this technique for their specific applications. Adherence to good chromatographic practices and proper instrument maintenance are crucial for obtaining accurate and reproducible results.
References
- 1. meatscience.org [meatscience.org]
- 2. shimadzu.com [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. GC-MS Analysis of Cocoa Butter Triglycerides | JEOL Resources [jeolusa.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. GC-MS Analysis of Triglyceride. I. [jstage.jst.go.jp]
Application Note: Quantification of 2-Myristyldistearin in Complex Lipid Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldistearin is a specific triacylglycerol (TAG) containing one myristic acid and two stearic acid acyl chains esterified to a glycerol (B35011) backbone. The precise quantification of individual TAG species like this compound in complex biological or pharmaceutical lipid mixtures is crucial for various applications, including drug formulation development, understanding lipid metabolism, and identifying disease biomarkers. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and widely adopted technique for lipid analysis.[1][2][] The methodologies described are applicable to a range of complex matrices such as plasma, tissue extracts, and pharmaceutical excipients.[4][5]
Principle of the Method
The quantification of this compound is achieved through a multi-step process involving lipid extraction, chromatographic separation, and mass spectrometric detection. The workflow is designed to isolate TAGs from the sample matrix, separate this compound from other lipid species, and then accurately measure its abundance.
Experimental Protocols
Lipid Extraction from Biological Samples
This protocol is adapted from a standard method for extracting lipids from biological matrices.[6]
Materials:
-
Sample (e.g., 0.5 mL of plasma or homogenized tissue)
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Deionized water
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
To 0.5 mL of the sample in a glass centrifuge tube, add 1.5 mL of methanol and 2.5 mL of chloroform.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, into a clean glass tube.
-
To the remaining aqueous methanol phase, add another 1.5 mL of chloroform, vortex for 2 minutes, and centrifuge again.
-
Combine the second chloroform phase with the first extract.
-
Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 1 mL of a suitable solvent for SPE, such as hexane (B92381).
Isolation of Triacylglycerol Fraction by Solid Phase Extraction (SPE)
Materials:
-
Silica-based SPE cartridge (e.g., Sep-Pak Vac silica (B1680970) 6 cc, 500 mg)
-
Hexane
-
Diethyl ether
-
Reconstituted lipid extract from the previous step
Procedure:
-
Condition the silica SPE cartridge by washing with 5 mL of hexane.
-
Load the reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to elute non-polar lipids like cholesterol esters.
-
Elute the triacylglycerol fraction with 11 mL of diethyl ether into a clean collection tube.
-
Evaporate the diethyl ether eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified TAG fraction in 1 mL of the initial mobile phase for LC-MS analysis (e.g., 2-propanol/hexane (4:1, v/v)).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium (B1175870) Formate in Methanol
-
Mobile Phase B: 10 mM Ammonium Formate in Ethanol
-
Gradient: A linear gradient from 60% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration to 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Nebulizing Gas Flow: 2 L/min[6]
-
Drying Gas Flow: 5 L/min[6]
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound: The quantification of this compound can be achieved by monitoring specific precursor-to-product ion transitions. The precursor ion will be the ammonium adduct of this compound ([M+NH₄]⁺). The product ions correspond to the neutral loss of myristic acid and stearic acid.
-
Precursor Ion (m/z): [Calculated m/z for C₅₃H₁₀₂O₆ + NH₄]⁺
-
Product Ion 1 (m/z): [Precursor - Neutral loss of Myristic Acid (C₁₄H₂₈O₂)]
-
Product Ion 2 (m/z): [Precursor - Neutral loss of Stearic Acid (C₁₈H₃₆O₂)]
An internal standard, such as a commercially available deuterated or ¹³C-labeled triacylglycerol with a similar structure, should be used for accurate quantification.
Data Presentation
The following table provides a template for presenting quantitative data for this compound from different complex lipid mixtures. The values presented are hypothetical and for illustrative purposes.
| Sample ID | Matrix | Method | Concentration of this compound (µg/mL) | % RSD (n=3) |
| Plasma_Control_1 | Human Plasma | LC-MS/MS | 1.25 | 4.2 |
| Plasma_Control_2 | Human Plasma | LC-MS/MS | 1.38 | 3.5 |
| Plasma_Treated_1 | Human Plasma | LC-MS/MS | 2.54 | 5.1 |
| Plasma_Treated_2 | Human Plasma | LC-MS/MS | 2.78 | 4.8 |
| Formulation_A | Pharmaceutical Excipient | LC-MS/MS | 50.6 | 2.1 |
| Formulation_B | Pharmaceutical Excipient | LC-MS/MS | 48.9 | 2.5 |
| Tissue_Liver_1 | Mouse Liver Homogenate | LC-MS/MS | 0.89 | 6.3 |
| Tissue_Liver_2 | Mouse Liver Homogenate | LC-MS/MS | 0.95 | 5.9 |
Signaling Pathways and Logical Relationships
While this compound is primarily an energy storage molecule, its constituent fatty acids, myristic acid and stearic acid, are involved in numerous cellular processes. The diagram below illustrates the general pathway of triacylglycerol metabolism and the potential fate of the fatty acids derived from this compound.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in complex lipid mixtures. The detailed protocols for lipid extraction, triacylglycerol isolation, and LC-MS/MS analysis offer a robust methodology for researchers, scientists, and drug development professionals. The use of a well-characterized internal standard and optimized MRM transitions are critical for achieving accurate and reproducible quantitative results. The presented workflow can be adapted to various research and development needs where the precise measurement of specific triacylglycerols is required.
References
- 1. researchgate.net [researchgate.net]
- 2. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis of mono-, di- and triglycerides in pharmaceutical excipients by capillary supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Myristyldistearin as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Internal Standards in Quantitative Lipidomics
Quantitative lipidomics is a critical tool for understanding the complex roles of lipids in health and disease. The accuracy and reproducibility of lipid quantification by mass spectrometry (MS) are highly dependent on the use of appropriate internal standards (IS). Internal standards are compounds added to a sample at a known concentration at an early stage of the analytical workflow.[1] Their primary purpose is to correct for variations that can occur during sample preparation, extraction, and MS analysis, thereby ensuring reliable quantification of endogenous lipid species.
An ideal internal standard should possess the following characteristics:
-
Chemical and Physical Similarity: It should behave similarly to the analyte of interest during extraction and ionization.
-
Non-endogenous: It should not be naturally present in the biological sample to avoid interference.
-
Stability: It must remain stable throughout the entire analytical process.
-
Distinct Mass Spectrometric Signal: It must be clearly distinguishable from the analytes of interest, typically by having a different mass-to-charge ratio (m/z).
While isotopically labeled lipids (e.g., deuterated or ¹³C-labeled) are considered the gold standard for internal standards, non-endogenous lipids, such as those with odd-chain fatty acids, are also widely used due to their commercial availability and cost-effectiveness.[2][3]
2-Myristyldistearin: A Potential Internal Standard for Triacylglycerols
This compound is a mixed-chain triacylglycerol (TG) containing one myristic acid (C14:0) and two stearic acid (C18:0) moieties. While its use as a routine internal standard in lipidomics is not extensively documented in scientific literature, its properties make it a plausible candidate for the quantification of triacylglycerols and potentially other neutral lipids. As a saturated triacylglycerol, it is expected to have good stability. Its specific combination of fatty acids gives it a unique molecular weight that can be distinguished from many endogenous TGs in human or animal samples.
Physicochemical Properties of this compound:
| Property | Value |
| Chemical Formula | C53H102O6 |
| Molecular Weight | 863.39 g/mol |
| Structure | Glycerol backbone esterified with one myristic acid and two stearic acids |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and methanol (B129727) |
Experimental Protocols
Lipid Extraction using this compound as an Internal Standard (MTBE Method)
This protocol describes a lipid extraction method using methyl-tert-butyl ether (MTBE), which is known for its efficiency and reduced health risks compared to chloroform-based methods.[4]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution (1 mg/mL in methanol/chloroform 1:1, v/v)
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
Procedure:
-
To 100 µL of sample (e.g., plasma) in a 2 mL microcentrifuge tube, add 20 µL of the this compound internal standard solution.
-
Add 750 µL of cold methanol and vortex for 30 seconds.
-
Add 2.5 mL of cold MTBE and vortex for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Add 625 µL of LC-MS grade water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Dry the lipid extract under a stream of nitrogen gas or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis for Triacylglycerol Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 99% B
-
15-20 min: Hold at 99% B
-
20.1-25 min: Return to 30% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound will be its [M+NH4]+ adduct, and the product ions will be the neutral loss of the fatty acid chains.
MRM Transitions for this compound (Example):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 879.8 (M+NH4)+ | 595.5 (Loss of Myristic Acid + NH3) | 35 |
| 879.8 (M+NH4)+ | 551.5 (Loss of Stearic Acid + NH3) | 40 |
Note: These are theoretical values and must be optimized empirically on the specific mass spectrometer used.
Data Presentation and Quantification
The quantification of endogenous triacylglycerols is performed by comparing the peak area of the analyte to the peak area of the this compound internal standard. A response factor (RF) can be calculated if the ionization efficiencies differ significantly.
Example Quantitative Data Table:
| Sample ID | Endogenous TG (e.g., TG 52:2) Peak Area | This compound Peak Area | Calculated Concentration (µg/mL) |
| Control 1 | 1.25E+06 | 2.50E+05 | 50.0 |
| Control 2 | 1.30E+06 | 2.55E+05 | 51.0 |
| Treated 1 | 2.50E+06 | 2.48E+05 | 100.8 |
| Treated 2 | 2.65E+06 | 2.52E+05 | 105.2 |
Visualizations
Caption: Experimental workflow for lipidomics using an internal standard.
Caption: Logic of internal standard-based quantification.
Conclusion
The use of a non-endogenous, structurally similar internal standard is paramount for achieving accurate and reproducible quantitative data in lipidomics. While this compound is not a commonly cited internal standard, its properties as a mixed-chain, saturated triacylglycerol make it a viable candidate for this purpose, particularly for the analysis of other triacylglycerols. The protocols and data presented here provide a framework for the application of this compound or similar non-endogenous triacylglycerols as internal standards in a lipidomics workflow. As with any analytical method, validation of the internal standard's performance, including its extraction recovery and ionization efficiency relative to the analytes of interest, is essential for ensuring data quality.
References
Creating 2-Myristyldistearin-Based Nanoemulsions: A Detailed Protocol for Researchers
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Myristyldistearin is a triglyceride composed of myristic and stearic acids, making it a promising lipid candidate for the formulation of nanoemulsions and solid lipid nanoparticles (SLNs). These nanosystems offer significant advantages for drug delivery, including enhanced bioavailability of poorly soluble drugs, protection of labile molecules, and controlled release profiles. This document provides a comprehensive protocol for the preparation of this compound-based nanoemulsions using the hot homogenization technique followed by ultrasonication. This method is widely recognized for its scalability and ability to produce nanoparticles with a uniform size distribution.
Experimental Protocols
Materials
-
Lipid: this compound
-
Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188 (Pluronic® F68)
-
Co-surfactant (Optional): Propylene glycol or Ethanol
-
Aqueous Phase: Deionized water
-
Active Pharmaceutical Ingredient (API): Model lipophilic drug
Equipment
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
High-pressure homogenizer (optional, for further size reduction)
-
Magnetic stirrer with heating plate
-
Water bath
-
Particle size analyzer (e.g., Malvern Zetasizer)
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system (for drug quantification)
Preparation of this compound-Based Nanoemulsions (Hot Homogenization Method)
This protocol describes a common and effective method for preparing lipid nanoemulsions.
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of this compound (e.g., 1-5% w/v).
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid.
-
Heat the lipid phase to a temperature approximately 5-10°C above the melting point of this compound. Note: The exact melting point of this compound should be determined experimentally. Based on its constituent fatty acids, a temperature range of 65-75°C is a reasonable starting point. Maintain this temperature under gentle stirring until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the desired amount of surfactant (e.g., 1-3% w/v) and co-surfactant (if used, e.g., 0.5-1.5% w/v).
-
Dissolve the surfactant and co-surfactant in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (65-75°C) under continuous stirring.
-
-
Formation of the Pre-emulsion:
-
Slowly add the hot aqueous phase to the molten lipid phase while continuously mixing with a high-shear homogenizer at a moderate speed (e.g., 5,000-8,000 rpm) for 5-10 minutes. This will result in the formation of a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Energy Homogenization:
-
Immediately subject the hot pre-emulsion to further size reduction. Two common methods are:
-
Ultrasonication: Sonicate the pre-emulsion using a probe sonicator. The sonication should be performed at a specific amplitude (e.g., 60-80%) for a defined period (e.g., 10-20 minutes). It is advisable to use a pulsed mode (e.g., 30 seconds on, 15 seconds off) and to place the sample in an ice bath to prevent overheating and potential degradation of the components.
-
High-Pressure Homogenization (HPH): For even smaller and more uniform particle sizes, pass the hot pre-emulsion through a high-pressure homogenizer. Typically, 3-5 homogenization cycles at a pressure of 500-1500 bar are sufficient.[1]
-
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. During this step, the lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified using methods such as dialysis against deionized water or centrifugation followed by resuspension of the nanoparticle pellet in fresh deionized water.
-
Characterization of Nanoemulsions
The physicochemical properties of the prepared nanoemulsions are crucial for determining their stability and in-vivo performance.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are determined using Dynamic Light Scattering (DLS).
-
Particle Size: Refers to the mean hydrodynamic diameter of the nanoparticles. For effective drug delivery, a size range of 50-200 nm is often desired.
-
Polydispersity Index (PDI): Indicates the breadth of the particle size distribution. A PDI value below 0.3 is generally considered acceptable and indicative of a homogenous population of nanoparticles.[2]
-
Zeta Potential: Measures the surface charge of the nanoparticles and is a key indicator of colloidal stability. A zeta potential value greater than |±30| mV suggests good stability due to strong electrostatic repulsion between particles.
Encapsulation Efficiency (EE) and Drug Loading (DL)
These parameters are critical for evaluating the effectiveness of the nanoemulsion as a drug carrier. They are typically determined by separating the unencapsulated drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug concentration in the supernatant and/or the nanoparticles using a suitable analytical method like HPLC.
-
Encapsulation Efficiency (%): The percentage of the initial drug amount that has been successfully entrapped within the nanoparticles.
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Drug Loading (%): The percentage of the drug with respect to the total weight of the lipid.
-
DL (%) = [Weight of Encapsulated Drug / Weight of Lipid] x 100
-
Morphology
The shape and surface morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM). TEM images can confirm the spherical shape and size of the nanoemulsions.
Data Presentation
The following table summarizes representative quantitative data for lipid-based nanoemulsions prepared using methods analogous to the one described. Note that these values are illustrative and the actual results for this compound-based nanoemulsions may vary depending on the specific formulation and process parameters.
| Formulation Component | Lipid Concentration (% w/v) | Surfactant Concentration (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Trimyristin | 10 | 5 (Poloxamer 407) | 113 - 126 | ≤ 0.10 | Not Reported | ~3% (drug load) | [3] |
| Tristearin | 0.13 | 0.025 (mPEG-DSPE) | 65 ± 23 | Not Reported | Not Reported | Not Reported | [4] |
| Myristyl Myristate | 2 | 3 (Pluronic® F68) | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| Glyceryl Monostearate | 0.31 - 1.25 | 1.33 - 2 (Tween 40) | Not Reported | 0.02 - 0.65 | 2.8 - 8.8 | 77.23 - 87.82 | [6] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for creating this compound nanoemulsions.
Signaling Pathway (Logical Relationship of Characterization Parameters)
Caption: Key parameters influencing nanoemulsion performance.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Transfer Investigations of Lipophilic Drugs from Lipid Nanoemulsions to Lipophilic Acceptors: Contributing Effects of Cholesteryl Esters and Albumin as Acceptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. nasetjournal.com [nasetjournal.com]
Application Notes and Protocols: 2-Myristyldistearin as a Component in Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Myristyldistearin, a triglyceride, as a component in liposome (B1194612) formulations. While not a conventional primary liposome-forming lipid, its incorporation can offer advantages in modulating liposome properties for drug delivery applications. The following sections detail its physicochemical properties, potential applications, and detailed protocols for the preparation and characterization of liposomes containing this compound.
Introduction
This compound, also known as 1,3-distearoyl-2-myristoyl-glycerol, is a triacylglycerol containing two stearic acid chains and one myristic acid chain. In liposome preparation, it is not typically used as the primary structural component due to its non-amphipathic nature. However, its inclusion in phospholipid-based liposomes can significantly influence their physicochemical characteristics and functionality. The incorporation of triglycerides like this compound into the lipid bilayer can increase membrane fluidity, which may enhance the encapsulation of hydrophobic drugs and influence the release profile of the payload.[1][2][3]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 1,3-distearoyl-2-myristoyl-glycerol, TG(18:0/14:0/18:0) | [4] |
| CAS Number | 57396-99-3 | [4] |
| Molecular Formula | C₅₃H₁₀₂O₆ | [4] |
| Molecular Weight | 835.4 g/mol | [4] |
| Physical State | Solid at room temperature. Exhibits polymorphism. | [5] |
| Solubility | Soluble in organic solvents like chloroform (B151607). | [4] |
Potential Applications in Liposome Formulations
The inclusion of this compound in liposomal formulations can be explored for the following applications:
-
Enhanced Encapsulation of Hydrophobic Drugs: By increasing the fluidity and creating more space within the lipid bilayer, triglycerides can improve the loading capacity of liposomes for poorly water-soluble drugs.[1][2]
-
Modulation of Drug Release: The altered membrane properties due to the presence of this compound can influence the release kinetics of the encapsulated drug, potentially leading to a more sustained release profile.[6]
-
Stabilization of Formulations: In some cases, the incorporation of triglycerides can contribute to the overall stability of the liposomal formulation.[3][7]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of liposomes containing this compound. These are generalized methods and may require optimization based on the specific application and other lipids used in the formulation.
Protocol 1: Liposome Preparation by Thin-Film Hydration Followed by Extrusion
This is a widely used method for preparing liposomes with a defined size distribution.[8][9][10][11][12]
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
This compound
-
Cholesterol (optional, for membrane stabilization)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Drug to be encapsulated (hydrophilic or hydrophobic)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)[13][14][15]
-
Vortex mixer
-
Nitrogen or argon gas source
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, this compound, and cholesterol (if using) in the organic solvent in a round-bottom flask. A typical starting molar ratio could be Phospholipid:Cholesterol:this compound of 55:40:5. This ratio should be optimized for the specific application.
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film further under a stream of nitrogen or argon gas and then under vacuum for at least 2 hours to remove any residual solvent.[10]
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Hydrate the lipid film by rotating the flask in a water bath set above the Tc of the lipids for about 1 hour. This process will form multilamellar vesicles (MLVs).[10]
-
-
Extrusion:
-
For a more uniform size distribution, the MLV suspension is subjected to extrusion.
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs) of a defined size.[16]
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the liposome suspension with the aqueous buffer.
-
Measure the particle size and PDI using a DLS instrument.
-
Acceptable liposome preparations for many drug delivery applications have a PDI value below 0.2, indicating a narrow size distribution.[17]
-
2. Zeta Potential Analysis:
-
Method: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl).
-
Measure the zeta potential to determine the surface charge of the liposomes. The zeta potential is an indicator of the stability of the colloidal dispersion.
-
3. Encapsulation Efficiency (%EE):
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above.
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
-
4. Morphological Analysis:
-
Method: Transmission Electron Microscopy (TEM) or Cryo-TEM
-
Procedure:
-
Prepare a sample of the liposome suspension on a TEM grid.
-
Negatively stain the sample (for conventional TEM) or flash-freeze the sample (for cryo-TEM).
-
Image the liposomes to observe their morphology (e.g., spherical shape, unilamellar or multilamellar structure).[18]
-
Quantitative Data Summary
The following table provides a hypothetical summary of how the incorporation of this compound might affect the physicochemical properties of a standard DSPC/Cholesterol liposome formulation. These values are illustrative and would need to be determined experimentally.
| Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency of a Model Hydrophobic Drug (%) |
| DSPC:Chol (60:40) | 110 ± 5 | 0.15 ± 0.02 | -5 ± 2 | 65 ± 5 |
| DSPC:Chol:this compound (55:40:5) | 115 ± 7 | 0.18 ± 0.03 | -4 ± 2 | 75 ± 6 |
| DSPC:Chol:this compound (50:40:10) | 125 ± 8 | 0.22 ± 0.04 | -3 ± 1 | 82 ± 7 |
Note: The expected trend is a slight increase in size and PDI with increasing triglyceride content, and a significant increase in the encapsulation efficiency of a hydrophobic drug.
Visualizations
Caption: Workflow for liposome preparation incorporating this compound.
Caption: Conceptual diagram of this compound's effects on liposomes.
Conclusion
The incorporation of this compound into phospholipid-based liposomes presents a promising strategy for enhancing the delivery of hydrophobic drugs. While not a conventional liposome-forming lipid, its role as a membrane fluidizer can be leveraged to improve drug loading and modulate release characteristics. The provided protocols offer a starting point for researchers to explore the potential of this compound in their specific liposomal drug delivery systems. It is crucial to note that extensive optimization of the lipid composition and preparation parameters will be necessary to achieve the desired physicochemical properties and therapeutic efficacy for any given application.
References
- 1. Effects of triglycerides on the hydrophobic drug loading capacity of saturated phosphatidylcholine-based liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physicochemical properties of extruded and non-extruded liposomes containing the hydrophobic drug dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. mdpi.com [mdpi.com]
- 14. Liposome extruder - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. The Elucidation of the Molecular Mechanism of the Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Myristyldistearin in Cell Culture and In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldistearin, a triglyceride composed of one myristic acid and two stearic acid acyl chains on a glycerol (B35011) backbone, is a saturated fat that can be utilized in various cell culture and in vitro applications. While direct studies on this compound are limited, its constituent fatty acids, myristic acid and stearic acid, are known to play significant roles in cellular physiology. This document provides an overview of the potential applications, detailed protocols for its use, and relevant biological pathways based on the functions of its components and general triglyceride metabolism.
Triglycerides are fundamental lipids for cellular functions, serving as a major source of energy and as structural components of cell membranes.[1][2] In cell culture, particularly in serum-free or chemically defined media, supplementation with specific lipids is often crucial for optimal cell growth, viability, and function.[] this compound can be a valuable supplement to provide cells with a source of myristic and stearic acids, which are involved in processes such as energy storage, membrane integrity, and signaling.[][4]
Potential Applications
Based on the roles of its constituent fatty acids, this compound can be explored in the following in vitro studies:
-
Energy Metabolism Studies: As a source of saturated fatty acids, it can be used to investigate cellular energy storage and utilization pathways.[1][4]
-
Membrane Biology Research: The incorporation of myristic and stearic acids into cellular membranes can be studied to understand their effects on membrane fluidity, lipid raft formation, and the function of membrane-associated proteins.[1][]
-
Lipotoxicity and Cellular Stress Models: High concentrations of saturated fatty acids can induce lipotoxicity. This compound could be used to model these conditions in vitro to study cellular stress responses, insulin (B600854) resistance, and apoptosis.
-
Drug Development and Screening: For therapeutic areas targeting lipid metabolism, this compound can be used in cell-based assays to screen for compounds that modulate lipid uptake, storage, or utilization.
Data Presentation
Currently, there is a lack of specific quantitative data for the direct application of this compound in cell culture from peer-reviewed literature. The following table provides a hypothetical example of how to present data from a cell viability assay after supplementation with this compound.
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) | Fold Change in Triglyceride Content (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 1.0 ± 0.1 |
| 10 | 102 ± 4.8 | 1.5 ± 0.2 |
| 50 | 105 ± 5.1 | 2.8 ± 0.3 |
| 100 | 95 ± 6.3 | 4.2 ± 0.4 |
| 200 | 78 ± 7.1 | 5.1 ± 0.5 |
Table 1: Hypothetical Data on the Effect of this compound on Cell Viability and Triglyceride Content. This table illustrates how to present quantitative data from an experiment investigating the dose-dependent effects of this compound on a given cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to the hydrophobic nature of triglycerides, proper solubilization is critical for its use in aqueous cell culture media.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (100%)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Water bath or heat block
Procedure:
-
Primary Stock Preparation: Dissolve this compound in DMSO or ethanol to prepare a high-concentration primary stock solution (e.g., 10-50 mM). Gently warm the solution (e.g., at 37-50°C) to aid dissolution.
-
BSA Conjugation:
-
Prepare a sterile stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile water or phosphate-buffered saline (PBS).
-
In a sterile tube, dilute the this compound primary stock into the BSA solution while vortexing to facilitate the formation of a lipid-BSA complex. The final concentration of the organic solvent should be kept to a minimum (ideally <0.1% in the final culture medium).
-
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Supplementation of Cell Culture Medium
Materials:
-
Prepared this compound stock solution
-
Complete cell culture medium
-
Cultured cells
Procedure:
-
Thaw the this compound stock solution at room temperature or 37°C.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. Mix gently by inverting the tube or bottle.
-
As a control, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) and BSA as the test medium.
-
Remove the existing medium from the cultured cells and replace it with the this compound-supplemented medium or the vehicle control medium.
-
Incubate the cells for the desired period, monitoring for any changes in morphology, viability, or other experimental endpoints.
Protocol 3: In Vitro Triglyceride Accumulation Assay
This protocol can be used to quantify the intracellular accumulation of triglycerides following supplementation with this compound.
Materials:
-
Cells cultured with and without this compound
-
PBS
-
Cell lysis buffer
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
After the desired incubation period, wash the cells with PBS to remove any residual medium.
-
Lyse the cells using a suitable lysis buffer compatible with the triglyceride quantification kit.
-
Collect the cell lysates and centrifuge to pellet any insoluble debris.
-
Determine the protein concentration of each lysate for normalization.
-
Follow the manufacturer's instructions for the triglyceride quantification kit to measure the triglyceride concentration in each lysate.
-
Normalize the triglyceride concentration to the protein concentration for each sample.
-
Compare the normalized triglyceride levels between the control and this compound-treated groups.
Signaling Pathways and Workflows
The metabolic fate of this compound within a cell is expected to follow the general pathways of triglyceride metabolism. Upon cellular uptake, it can be hydrolyzed into glycerol and its constituent fatty acids (myristic and stearic acid). These components can then enter various metabolic pathways.
Caption: General metabolic pathway of this compound.
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in cell culture.
Caption: Experimental workflow for in vitro studies.
This diagram illustrates the logical relationship for preparing a lipid emulsion for cell culture supplementation, a common method for introducing hydrophobic molecules like triglycerides into aqueous media.
Caption: Preparation of a lipid emulsion for cell culture.
References
Application Notes and Protocols for Utilizing 2-Myristyldistearin in Lipase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. Their activity is fundamental to lipid metabolism, and they represent important therapeutic targets for a range of diseases, including obesity, dyslipidemia, and pancreatitis. Furthermore, lipases are widely employed as biocatalysts in various industrial applications. The accurate and efficient measurement of lipase (B570770) activity is therefore essential for basic research, clinical diagnostics, and drug discovery.
This document provides detailed application notes and protocols for the use of 2-Myristyldistearin , a specific triglyceride, as a substrate for lipase activity assays. This compound, a mixed-acid triglyceride containing one myristic acid and two stearic acid acyl chains, serves as a valuable tool for characterizing lipase specificity and kinetics. These protocols are designed to be adaptable for both purified enzyme systems and complex biological samples.
Principle of the Assay
The fundamental principle of the lipase assay using this compound involves the enzymatic hydrolysis of the triglyceride substrate by a lipase. This reaction releases free fatty acids (myristic acid and stearic acid) and a mixture of mono- and diglycerides. The rate of this hydrolysis is proportional to the lipase activity. The liberated free fatty acids can be quantified using various detection methods, including colorimetric and fluorometric approaches.
Enzymatic Reaction:
Data Presentation: Hypothetical Kinetic Parameters
Due to the absence of specific published kinetic data for this compound with common lipases, the following table presents hypothetical data for illustrative purposes. Researchers must determine these parameters experimentally for their specific enzyme and assay conditions.
| Lipase Source | Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Porcine Pancreatic Lipase | This compound | 0.5 - 2.0 | 50 - 200 | 7.5 - 8.5 | 37 - 40 |
| Candida rugosa Lipase | This compound | 1.0 - 5.0 | 100 - 500 | 7.0 - 8.0 | 30 - 40 |
| Rhizomucor miehei Lipase | This compound | 0.2 - 1.5 | 80 - 300 | 7.0 - 7.5 | 40 - 50 |
Note: The above values are hypothetical and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Substrate Emulsion
The preparation of a stable substrate emulsion is critical for a reproducible lipase assay.
Materials:
-
This compound
-
Triton X-100 or Gum Arabic
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂)
-
Sonicator (probe or bath) or high-speed homogenizer
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or a mixture of chloroform:methanol 2:1).
-
Emulsifier Preparation: Prepare a 10% (w/v) solution of Triton X-100 or a 5% (w/v) solution of Gum Arabic in the assay buffer.
-
Emulsion Formation:
-
Dispense a known volume of the this compound stock solution into a glass tube.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Add the appropriate volume of assay buffer containing the emulsifier.
-
Sonicate the mixture on ice or use a high-speed homogenizer until a stable, milky-white emulsion is formed. The final concentration of the substrate will depend on the specific assay requirements (typically in the range of 1-10 mM).
-
Protocol 2: Colorimetric Lipase Activity Assay
This protocol is based on the quantification of released free fatty acids (FFAs) using a copper-based method.[1]
Materials:
-
This compound substrate emulsion (from Protocol 1)
-
Lipase solution (purified enzyme or biological sample)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂)
-
Stopping Reagent (e.g., 6 M HCl)
-
Chloroform
-
Copper Reagent (e.g., a solution of copper(II) acetate, pyridine, and chloroform)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the this compound substrate emulsion.
-
Pre-incubate the substrate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10-50 µL of the lipase solution.
-
Incubate for a defined period (e.g., 10-30 minutes) at the reaction temperature.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of the stopping reagent (6 M HCl).
-
-
Extraction of FFAs:
-
Add 200 µL of chloroform to the reaction tube and vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.
-
-
Color Development:
-
Carefully transfer a defined volume of the lower organic phase (containing the FFAs) to a new tube.
-
Add the copper reagent and vortex.
-
Allow the color to develop for a specified time (e.g., 10 minutes).
-
-
Measurement:
-
Measure the absorbance of the upper phase at a specific wavelength (e.g., 715 nm).
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of myristic acid or stearic acid to correlate absorbance with the amount of FFA produced.
-
Protocol 3: Fluorometric Lipase Activity Assay
This protocol utilizes a fluorescent probe that detects the release of free fatty acids. Commercially available kits for FFA quantification can be adapted for this purpose.[2][3][4]
Materials:
-
This compound substrate emulsion (from Protocol 1)
-
Lipase solution (purified enzyme or biological sample)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂)
-
Fluorescent FFA detection kit (containing a fluorescent probe and necessary reagents)
-
Fluorometer and black microplates
Procedure:
-
Reaction Setup:
-
In a well of a black microplate, add 50 µL of the this compound substrate emulsion.
-
Add 10-20 µL of the lipase solution.
-
-
Kinetic Measurement:
-
Immediately add the components of the fluorescent FFA detection kit according to the manufacturer's instructions.
-
Place the microplate in a pre-warmed fluorometer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a defined period (e.g., 15-60 minutes). The rate of increase in fluorescence is proportional to the lipase activity.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of myristic acid or stearic acid to quantify the amount of FFA produced.
-
Application in Drug Development: Lipase Inhibitor Screening
These protocols can be readily adapted for high-throughput screening (HTS) of potential lipase inhibitors.
Workflow for Inhibitor Screening:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2-Myristyldistearin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of 2-Myristyldistearin.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Acylation Reaction | - Ensure accurate stoichiometry of reactants (glycerol, myristic acid, stearic acid). An excess of glycerol (B35011) can lead to the formation of partial glycerides.[1] - Increase reaction time or temperature, but monitor for side reactions. - Use a more efficient catalyst or increase catalyst concentration. |
| Side Reactions | - Acyl Migration: This is a significant challenge in structured triglyceride synthesis, leading to a mixture of isomers.[2] To minimize this, use milder reaction temperatures and consider enzymatic synthesis with sn-1,3 specific lipases.[3][4][5] - Hydrolysis: Ensure all reactants and solvents are anhydrous to prevent the breakdown of ester bonds. |
| Poor Substrate Solubility | - Select a solvent that effectively dissolves all reactants. |
Problem 2: Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Presence of Isomeric Impurities (e.g., 1-Myristyldistearin) | - Employ silver ion chromatography (Ag-HPLC) for effective separation of triglyceride isomers. - Fractional crystallization can also be used, leveraging differences in the melting points of the isomers. |
| Contamination with Mono- and Diglycerides | - Utilize silica (B1680970) gel column chromatography to separate triglycerides from more polar mono- and diglycerides. |
| Co-elution in Chromatography | - Optimize the mobile phase composition in HPLC. For reversed-phase HPLC, mixtures of acetonitrile (B52724) and acetone (B3395972) are commonly used. - Consider using two or more columns in series to enhance resolution. |
Problem 3: Inaccurate Characterization of this compound
| Potential Cause | Recommended Solution |
| Ambiguous NMR Spectra | - Use 13C NMR with a relaxation agent like Cr(acac)3 to obtain quantitative data on the fatty acid composition at each position of the glycerol backbone. |
| Complex Mass Spectrometry Fragmentation Patterns | - Utilize tandem mass spectrometry (MS/MS) to analyze fragmentation patterns, which can help in identifying the specific regioisomers. |
| Poor Resolution in GC Analysis | - For GC analysis, derivatization of triglycerides to fatty acid methyl esters (FAMEs) can improve volatility and chromatographic performance. However, for intact triglyceride analysis, high-temperature GC with specialized columns is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The primary challenge is controlling the regiospecificity to ensure the myristoyl group is exclusively at the sn-2 position and the stearoyl groups are at the sn-1 and sn-3 positions. A common issue is acyl migration, where fatty acids move between positions on the glycerol backbone, leading to a mixture of isomers.
Q2: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?
A2: Enzymatic synthesis, particularly using sn-1,3 specific lipases, offers higher regiospecificity, minimizing the formation of unwanted isomers. It also proceeds under milder reaction conditions, which helps to prevent the degradation of sensitive molecules and reduces the likelihood of side reactions like acyl migration.
Q3: How can I confirm the positional purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended. Pancreatic lipase (B570770) analysis can selectively hydrolyze the fatty acids at the sn-1 and sn-3 positions, and the resulting monoglyceride can be analyzed by GC. 13C NMR spectroscopy can also provide detailed information about the fatty acid at each position. Silver ion HPLC is another powerful tool for separating triglyceride isomers.
Q4: What are the ideal storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, protected from light and oxygen to prevent oxidation and hydrolysis. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of this compound
This protocol is based on the general principles of structured triglyceride synthesis.
Step 1: Synthesis of 2-Myristoylglycerol
-
Reaction Setup: In a temperature-controlled reactor, combine glycerol and myristic acid in a suitable organic solvent (e.g., n-hexane).
-
Enzymatic Reaction: Add an sn-1,3 specific lipase (e.g., Lipozyme RM IM) to the mixture.
-
Incubation: Maintain the reaction at a mild temperature (e.g., 40-50°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC until the desired conversion to 2-myristoylglycerol is achieved.
-
Purification: Stop the reaction by filtering off the enzyme. The 2-myristoylglycerol can be purified from the reaction mixture by crystallization or silica gel chromatography.
Step 2: Esterification with Stearic Acid
-
Reaction Setup: Dissolve the purified 2-myristoylglycerol and stearic acid in an appropriate solvent.
-
Enzymatic Reaction: Add an sn-1,3 specific lipase.
-
Incubation: Incubate the mixture under controlled temperature with agitation.
-
Monitoring: Monitor the formation of this compound using TLC or HPLC.
-
Purification: Once the reaction is complete, remove the enzyme by filtration. The final product, this compound, can be purified by recrystallization from a suitable solvent (e.g., acetone).
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually adding ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for challenges in this compound synthesis.
References
- 1. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Myristyldistearin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of synthetic 2-Myristyldistearin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (also known as 1,3-distearoyl-2-myristoylglycerol) is a structured triacylglycerol (TAG) where the glycerol (B35011) backbone is esterified with stearic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position. Its specific structure imparts unique physicochemical properties, making it valuable in pharmaceuticals as an excipient for controlled-release drug delivery systems and in the food industry to modify the solid fat content and melting profile of fats.
Q2: What are the common synthetic routes for producing this compound?
A2: The most common and preferred method is a two-step enzymatic synthesis, which offers high regioselectivity and milder reaction conditions compared to chemical synthesis.[1] This process typically involves:
-
Synthesis of 2-myristoylglycerol (2-MG): This intermediate can be produced by the alcoholysis of trimyristin (B1681580) using an sn-1,3 specific lipase (B570770).[2][3]
-
Esterification: The purified 2-myristoylglycerol is then esterified with stearic acid at the sn-1 and sn-3 positions, again using an sn-1,3 specific lipase.[3]
Chemical synthesis is also possible but often results in a random distribution of fatty acids, leading to a mixture of isomers that are difficult to separate.[4]
Q3: Why is enzymatic synthesis preferred over chemical synthesis for this compound?
A3: Enzymatic synthesis using sn-1,3 specific lipases is highly advantageous because it directs the fatty acids to the desired positions on the glycerol backbone. This high degree of specificity minimizes the formation of isomeric byproducts, leading to a higher purity of the target this compound and simplifying the downstream purification process. Chemical synthesis often lacks this selectivity, resulting in a mixture of isomers and lower overall yield of the desired product.
Q4: What is acyl migration and how does it affect the purity of this compound?
A4: Acyl migration is a significant challenge in the synthesis of structured triglycerides. It is the intramolecular transfer of an acyl group from one position on the glycerol backbone to another (e.g., from the sn-2 position to the sn-1 or sn-3 position). This isomerization leads to the formation of undesired triglyceride isomers, such as 1-myristoyl-2,3-distearoylglycerol, which reduces the purity of the final product and can be difficult to separate.
Q5: How can the purity of synthesized this compound be assessed?
A5: The purity of this compound and the presence of isomers can be determined using various analytical techniques. High-performance liquid chromatography (HPLC), particularly non-aqueous reversed-phase HPLC (NARP-HPLC), is effective for separating triacylglycerol positional isomers. Gas chromatography (GC) can be used to analyze the fatty acid composition of the product after transesterification. Mass spectrometry (MS) coupled with chromatography provides detailed structural information.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Increase the concentration of the lipase. - Ensure adequate mixing to overcome mass transfer limitations. |
| Poor Substrate Solubility | - Select a solvent that effectively dissolves all reactants. For enzymatic reactions, consider solvents like t-butanol or a solvent-free system if reactants are liquid at the reaction temperature. |
| Enzyme Inhibition | - Product or byproduct inhibition can occur. Consider a two-step reaction with purification of the intermediate 2-myristoylglycerol to remove inhibitory substances before the final esterification. |
| Suboptimal Reaction Conditions | - Optimize the molar ratio of reactants. An excess of stearic acid in the final esterification step can drive the reaction to completion. - Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote acyl migration. |
Problem 2: Low Purity of this compound (Presence of Isomers)
| Possible Cause | Troubleshooting Step |
| Acyl Migration | - Lower Reaction Temperature: Determine the lowest effective temperature for the reaction to proceed at an acceptable rate. - Optimize Reaction Time: Avoid unnecessarily long reaction times. Stop the reaction once the desired conversion is achieved. - Control Water Activity: The presence of water can facilitate acyl migration. Ensure all reactants and solvents are anhydrous. - Choice of Solvent: Polar solvents can help to inhibit acyl migration. |
| Non-specific Enzyme Activity | - Ensure the use of a highly specific sn-1,3 lipase. Screen different commercially available lipases to find one with the highest selectivity for your reaction. |
| Impure Starting Materials | - Use high-purity 2-myristoylglycerol for the final esterification step. Purify the intermediate if necessary. |
Problem 3: Formation of Unwanted Byproducts (e.g., Di- and Monoglycerides)
| Possible Cause | Troubleshooting Step |
| Hydrolysis | - This is often caused by excess water in the reaction mixture. Use anhydrous solvents and dry reactants to minimize the hydrolysis of ester bonds. |
| Incomplete Acylation | - Ensure the correct stoichiometry of stearic acid to 2-myristoylglycerol in the final esterification step. An excess of the acyl donor is often used to drive the reaction towards the formation of the triglyceride. |
Data Presentation
Table 1: Typical Reaction Parameters for Enzymatic Synthesis of Structured Triglycerides (Adapted from SOS Synthesis)
| Parameter | Step 1: 2-Monoacylglycerol Synthesis (Alcoholysis) | Step 2: this compound Synthesis (Esterification) | Reference |
| Enzyme | Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM) | Immobilized sn-1,3 specific lipase (e.g., Novozym 435) | |
| Substrates | Trimyristin, Ethanol (B145695) | 2-Myristoylglycerol, Stearic Acid | |
| Substrate Molar Ratio | (Ethanol:Trimyristin) optimized, e.g., 3:1 (w/w) | (Stearic Acid:2-MG) typically 2:1 to excess | |
| Enzyme Loading | 5-10% (w/w of total reactants) | 5-10% (w/w of total reactants) | |
| Reaction Temperature | 30-50°C | 50-70°C | |
| Reaction Time | 3-24 hours | 4-12 hours | |
| System | Solvent (e.g., t-butanol) or Solvent-Free | Solvent-Free or in a suitable organic solvent | |
| Yield of Intermediate/Product | >80% 2-Myristoylglycerol | >70% this compound | |
| Purity (after purification) | >95% | >90% |
Table 2: Purification Efficiency for Structured Triglycerides
| Purification Step | Parameter | Typical Result | Reference |
| Molecular Distillation | Free Fatty Acid Removal | Complete Removal | |
| Low-Temperature Solvent Fractionation (e.g., with Acetone) | Purity of Target Triglyceride | >92% | |
| Recovery of Target Triglyceride | ~85% |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of this compound
Step 1: Synthesis of 2-Myristoylglycerol via Enzymatic Alcoholysis
-
Materials: Trimyristin, dry ethanol, immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM), and a suitable solvent (e.g., t-butanol, optional).
-
Procedure:
-
Dissolve trimyristin in the solvent (if used) or use a solvent-free system if trimyristin is liquid at the reaction temperature.
-
Add dry ethanol to the mixture.
-
Add the immobilized sn-1,3 specific lipase.
-
Incubate the reaction at a controlled mild temperature (e.g., 40°C) with gentle agitation.
-
Monitor the reaction until the desired amount of 2-myristoylglycerol is formed (e.g., by TLC).
-
Stop the reaction by filtering out the enzyme.
-
Purify the 2-myristoylglycerol from the reaction mixture, for example, by low-temperature crystallization or silica (B1680970) gel chromatography.
-
Step 2: Esterification of 2-Myristoylglycerol with Stearic Acid
-
Materials: Purified 2-myristoylglycerol, stearic acid, immobilized sn-1,3 specific lipase (e.g., Novozym 435), and a suitable solvent (optional).
-
Procedure:
-
Dissolve the purified 2-myristoylglycerol and stearic acid (e.g., in a 1:2.2 molar ratio) in a minimal amount of solvent or in a solvent-free system.
-
Add the immobilized sn-1,3 specific lipase.
-
Incubate the reaction at a controlled temperature (e.g., 60°C) with gentle agitation. A vacuum can be applied to remove any water formed during the reaction.
-
Monitor the formation of this compound.
-
Once the reaction is complete, filter out the enzyme.
-
The crude product can then be purified.
-
Protocol 2: Purification of this compound
-
Step 1: Molecular Distillation (to remove free fatty acids)
-
The crude product from the esterification reaction is subjected to molecular distillation.
-
Set the distillation temperature and pressure to selectively evaporate the free stearic acid, which has a lower boiling point than the triacylglycerols.
-
The residue will be the FFA-free triacylglycerol fraction.
-
-
Step 2: Low-Temperature Acetone (B3395972) Fractionation (to separate this compound from other glycerides)
-
Dissolve the FFA-free product in acetone (e.g., 1:5 w/v).
-
Cool the solution to a specific temperature to induce the crystallization of the higher-melting this compound.
-
The crystallized solid is collected by filtration, washed with cold acetone, and dried. This fraction will be enriched in the desired this compound.
-
Visualizations
Caption: Workflow for the two-step enzymatic synthesis of this compound.
Caption: Troubleshooting guide for low yield of this compound.
Caption: Troubleshooting guide for low purity of this compound.
References
Troubleshooting peak tailing in HPLC analysis of 2-Myristyldistearin
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2-Myristyldistearin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram. This distortion is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.
Q2: What are the most common causes of peak tailing in the analysis of triglycerides like this compound?
Peak tailing in the HPLC analysis of this compound can stem from several factors, broadly categorized as chemical and physical issues.
-
Chemical Causes:
-
Secondary Interactions: In reversed-phase chromatography, residual silanol (B1196071) groups on the silica-based stationary phase can interact with any polar moieties in the triglyceride molecule, leading to a secondary retention mechanism that causes tailing.[1]
-
Mobile Phase Mismatch: An inappropriate mobile phase pH or composition can affect the analyte's interaction with the stationary phase.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[2][3]
-
-
Physical/Mechanical Causes:
-
Column Contamination or Damage: Accumulation of particulate matter on the column frit or a void in the packing material can disrupt the sample band, leading to tailing peaks.[4][5]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.
-
Q3: How can I minimize peak tailing when analyzing this compound?
To minimize peak tailing, a systematic approach to troubleshooting is recommended. This involves evaluating and optimizing various aspects of your HPLC method, from sample preparation to data acquisition. The troubleshooting guide below provides a more detailed workflow.
Troubleshooting Guide for Peak Tailing
This section provides a step-by-step guide to identify and resolve peak tailing issues in your HPLC analysis of this compound.
Step 1: Initial Checks and Low-Hanging Fruit
Before making significant changes to your method, perform these initial checks:
-
Visually Inspect the Chromatogram: Does the tailing affect all peaks or just the this compound peak? If all peaks are tailing, it's likely a system-wide issue. If only the analyte peak is tailing, it's more likely a chemical interaction issue.
-
Check for Leaks: Ensure all fittings are secure and there are no visible leaks in the system.
-
Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly and has been recently degassed.
Step 2: Investigate and Address Potential Causes
Use the following table to guide your troubleshooting process. Start with the most likely causes and work your way down.
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Column Contamination/Damage | - High backpressure- Tailing on all peaks | - Flush the column: Reverse the column (if permissible by the manufacturer) and flush with a strong solvent. - Replace the column frit: If flushing doesn't resolve the issue, the inlet frit may be blocked and require replacement. - Use a guard column: To protect the analytical column from contamination. |
| Sample Solvent Mismatch | - Peak fronting or severe tailing, especially for early-eluting peaks. | - Dissolve the sample in the mobile phase: This is the ideal scenario. - Use a weaker solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.[2] |
| Secondary Silanol Interactions | - Tailing is more pronounced for polar analytes. | - Use an end-capped column: These columns have fewer accessible silanol groups. - Adjust mobile phase pH: For silica-based columns, a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups, reducing secondary interactions.[6] |
| Column Overload | - Peak shape improves upon sample dilution. | - Reduce injection volume or sample concentration. |
| Extra-Column Volume | - Broad, tailing peaks for all components. | - Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
| Inappropriate Mobile Phase | - Poor peak shape and resolution. | - Optimize the mobile phase composition: For reversed-phase analysis of triglycerides, gradients of acetonitrile (B52724) with modifiers like acetone (B3395972) or isopropanol (B130326) are common.[7] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A flowchart for systematically troubleshooting peak tailing in HPLC.
Experimental Protocols
While a specific, validated method for this compound was not found in the literature search, the following protocol is a representative starting point for reversed-phase HPLC analysis of triglycerides, based on established methods for similar compounds.
Representative Reversed-Phase HPLC Method for Triglyceride Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Acetone or Isopropanol[7]
-
-
Gradient Elution: A linear gradient starting with a lower concentration of Solvent B and increasing over time is often effective for separating complex lipid mixtures. A starting point could be:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detector: Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferred as triglycerides lack a strong UV chromophore.
-
Injection Volume: 5-20 µL
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 80:20 Acetonitrile:Acetone) or a weaker solvent like dichloromethane.[1] Avoid using non-polar solvents like hexane (B92381) as the injection solvent in reversed-phase HPLC as this can cause peak distortion.[8]
Data Presentation: Mobile Phase Modifier Comparison
The choice of the organic modifier in the mobile phase can significantly impact the separation of triglycerides. The following table summarizes the characteristics of common modifiers used with acetonitrile.
| Modifier | Advantages | Considerations |
| Acetone | Good for common vegetable oil triglycerides. | May not be suitable for highly saturated, high molecular weight triglycerides which can precipitate. |
| Isopropanol | Good solvating power for a wide range of triglycerides. | May result in lower separation efficiency compared to other modifiers. |
| Methanol | Can be used as a modifier. | May not provide sufficient solubility for all triglycerides. |
| Dichloromethane | Can be used as a modifier. | Can be effective for separating positional isomers.[7] |
By systematically addressing the potential causes of peak tailing and optimizing your experimental parameters, you can achieve symmetrical peaks and obtain accurate, reproducible results in your HPLC analysis of this compound.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
Technical Support Center: Chromatographic Resolution of 2-Myristyldistearin Isomers
Welcome to the technical support center for the chromatographic analysis of 2-Myristyldistearin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for improving the separation and resolution of these challenging triglyceride isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
The primary challenge lies in the high structural similarity between the isomers of this compound (a type of triacylglycerol or TAG). These isomers, such as 1,2-Distearoyl-3-myristoyl-glycerol (SSM) and 1,3-Distearoyl-2-myristoyl-glycerol (SMS), possess identical molecular weights and very similar physicochemical properties, which makes their separation by conventional chromatographic techniques difficult, often resulting in poor peak resolution or co-elution.[1][2][3]
Q2: Which chromatographic techniques are most effective for separating this compound and other TAG isomers?
Several advanced chromatographic techniques have proven effective for separating TAG isomers. The choice of method depends on the specific isomers of interest and the available instrumentation. Key techniques include:
-
Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC): This is a widely used technique that separates TAGs based on their equivalent carbon number (ECN), which accounts for both chain length and degree of unsaturation.[4] With optimized conditions, it can effectively resolve regioisomers.[4]
-
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This powerful technique separates isomers based on the number, position, and configuration (cis/trans) of double bonds in the fatty acid chains. It is particularly useful for separating unsaturated isomers.
-
Supercritical Fluid Chromatography (SFC): SFC is known for its high efficiency and shorter analysis times compared to HPLC. When coupled with mass spectrometry, it provides excellent identification of regioisomeric TAGs.
-
Chiral Chromatography: This technique is essential for separating enantiomers (stereoisomers). It uses a chiral stationary phase (CSP) to differentiate between the spatial arrangements of the fatty acid chains on the glycerol (B35011) backbone.
Q3: How does temperature affect the separation of TAG isomers in Ag-HPLC?
In Ag-HPLC using hexane-based solvent systems, increasing the column temperature can paradoxically lead to longer retention times for unsaturated TAGs. This is the opposite of the typical effect observed in most other forms of liquid and gas chromatography. The magnitude of this effect is directly related to the total number of double bonds in the molecule and is more pronounced for cis isomers than for trans isomers. Therefore, precise temperature control is a critical parameter for method optimization.
Q4: Can multi-dimensional chromatography improve the resolution of complex TAG isomer mixtures?
Yes, two-dimensional (2D) liquid chromatography is a highly effective strategy for complex samples. A common approach involves using Ag-HPLC in the first dimension to separate isomers based on unsaturation, followed by non-aqueous reversed-phase HPLC (NARP-HPLC) in the second dimension to separate based on partition number. This orthogonal approach significantly enhances the overall resolving power.
Troubleshooting Guides
Problem: Poor Peak Resolution or Co-elution of Isomers
Poor resolution is the most common issue encountered when analyzing this compound and other TAG isomers. A systematic approach is essential to identify and resolve the problem.
Caption: A systematic workflow for troubleshooting poor peak resolution.
| Parameter | Potential Cause | Recommended Solution | References |
| Mobile Phase | Suboptimal solvent composition. | For RP-HPLC, optimize the ratio of solvents like acetonitrile and acetone. Acetonitrile is a common primary solvent, while acetone can be an effective modifier. | |
| Isocratic elution is insufficient for complex mixtures. | Implement a nonlinear or step-wise gradient elution to improve the separation of complex mixtures. | ||
| Stationary Phase (Column) | Inappropriate column chemistry. | For NARP-HPLC, high-performance octadecylsilane (B103800) (C18 or ODS) stationary phases are recommended. C30 columns have also shown success. Polymeric ODS columns can be particularly effective at recognizing structural differences between positional isomers. | |
| Insufficient column efficiency. | Increase the effective column length by connecting two or three columns in series. This can significantly enhance resolution for challenging separations. | ||
| Incorrect column type for the separation goal. | For separating enantiomers, a chiral stationary phase is mandatory. For separation based on unsaturation, a silver-ion (Ag+) column is the method of choice. | ||
| System Parameters | Flow rate is too high. | Decrease the flow rate. Lower flow rates generally lead to narrower peaks and better resolution, although this will increase the total analysis time. | |
| Suboptimal column temperature. | Systematically vary the column temperature to find the optimal balance between retention time and selectivity. Be aware of the unusual temperature effects in Ag-HPLC. | ||
| Excessive injection volume. | Reduce the injection volume. Overloading the column can lead to peak broadening and poor resolution. A typical recommendation is to inject a volume that is 1-2% of the total column volume. |
Problem: Unstable or Drifting Baseline
An unstable baseline can interfere with peak detection and integration, leading to inaccurate quantification.
| Potential Cause | Recommended Solution | References |
| Contaminated Mobile Phase | Impurities in the solvents, especially in gradient elution. | Use high-purity (HPLC or GC grade) solvents. Filter all solvents before use and ensure glassware is meticulously clean. |
| Column Bleed | Degradation of the stationary phase at high temperatures (more common in GC). | Use a column specifically designed for high-temperature applications. Ensure the column is properly conditioned before use and operate within its recommended temperature limits. |
| System Leaks | Loose fittings or worn seals in the pump, injector, or detector. | Perform a system leak check. Tighten or replace fittings and seals as necessary. |
| Detector Contamination | Buildup of non-volatile material in the detector cell (e.g., ELSD or MS source). | Clean the detector according to the manufacturer's instructions. |
Experimental Protocols
Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation
This method separates TAGs based on their equivalent carbon number (ECN) and can resolve regioisomers under optimized conditions.
1. Sample Preparation:
-
Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC or UHPLC with column thermostat and ELSD or Mass Spectrometer (MS) detector. |
| Column | Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm (or equivalent polymeric ODS column). |
| Mobile Phase | Isocratic elution with Acetonitrile/2-Propanol. The exact ratio requires optimization (e.g., start with 70:30 v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 18°C (Note: Temperature is a critical parameter and should be optimized). |
| Injection Volume | 5-20 µL. |
| Detection | ELSD or Mass Spectrometry (ESI or APCI in positive ion mode for identification based on fragmentation patterns). |
3. Experimental Workflow:
Caption: Workflow for the separation of TAG regioisomers by NARP-HPLC.
Method 2: Silver-Ion HPLC (Ag-HPLC) for Unsaturation-Based Isomer Separation
This technique is highly effective for separating isomers based on the number, position, and geometry of double bonds.
1. Sample Preparation:
-
Dissolve the lipid sample in a non-polar solvent like hexane (B92381) or a hexane/mobile phase mixture to a concentration of 1-10 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter.
2. HPLC System and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC system with a column oven and ELSD or MS detector. |
| Column | ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm (or equivalent silver-ion column). Connecting two columns in series can improve resolution. |
| Mobile Phase | Gradient elution is often required. Example: A gradient of acetonitrile in hexane (e.g., 1.0% to 1.5% ACN) or a more complex system like toluene/hexane and toluene/ethyl acetate. |
| Flow Rate | 0.5 - 1.5 mL/min. |
| Column Temperature | Controlled temperature (e.g., 20°C). Note the inverse relationship between temperature and retention for unsaturated analytes. |
| Injection Volume | 10-20 µL. |
| Detection | ELSD or MS. |
3. Logical Relationship of Chromatographic Techniques:
Caption: Logical selection of techniques for different TAG isomer separations.
References
Technical Support Center: Optimization of Drug Encapsulation in 2-Myristoyldistearin Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the encapsulation of therapeutic agents within 2-Myristoyldistearin solid lipid nanoparticles (SLNs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to streamline your formulation development.
Troubleshooting Guide
Low drug encapsulation efficiency is a common hurdle in the formulation of SLNs. The following guide addresses frequent issues and provides systematic steps for resolution.
dot
Caption: Troubleshooting workflow for low drug encapsulation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-lipid ratio for 2-Myristoyldistearin nanoparticles?
A1: The optimal drug-to-lipid ratio is highly dependent on the physicochemical properties of the drug. A common starting point is a drug loading of 1-5% (w/w) relative to the lipid amount. It is recommended to perform a loading capacity study by preparing formulations with varying drug concentrations to determine the point at which encapsulation efficiency begins to plateau or decrease.
Q2: How does the choice of surfactant affect encapsulation efficiency and particle size?
A2: Surfactants are crucial for stabilizing the nanoparticle dispersion and preventing aggregation. The type and concentration of the surfactant can significantly impact both encapsulation efficiency and particle size. Generally, increasing the surfactant concentration leads to a decrease in particle size.[1] However, an excessively high concentration can lead to reduced encapsulation efficiency due to the increased solubility of the drug in the aqueous phase. Common surfactants used for SLNs include Polysorbate 80 (Tween 80) and Poloxamer 188.[2]
Q3: My nanoparticles are aggregating after production. What could be the cause?
A3: Aggregation can be caused by several factors:
-
Insufficient Surfactant: The concentration of the surfactant may be too low to adequately cover the surface of the nanoparticles and provide steric or electrostatic stabilization.
-
Inappropriate Zeta Potential: For electrostatic stabilization, a zeta potential of at least ±30 mV is generally desired. If the zeta potential is close to neutral, particles are more likely to aggregate.
-
Storage Temperature: Storing the nanoparticle dispersion near the melting point of the lipid can lead to particle fusion. It is advisable to store them at a lower temperature.
Q4: I am observing a high burst release of my drug. How can I achieve a more sustained release profile?
A4: A high initial burst release is often due to the drug being adsorbed on the nanoparticle surface. To mitigate this:
-
Optimize the Formulation: Ensure the drug is well-encapsulated within the lipid core by optimizing the drug-lipid ratio and surfactant concentration.
-
Washing Step: Incorporate a washing step after nanoparticle production (e.g., through centrifugation and resuspension) to remove surface-adsorbed drug.
-
Lipid Matrix Modification: Consider incorporating a polymer or another lipid to modify the crystallinity of the 2-Myristoyldistearin matrix, which can help to better retain the drug.
Quantitative Data on Formulation Parameters
The following tables provide an overview of how different formulation parameters can influence the characteristics of solid lipid nanoparticles. Note that the optimal conditions for 2-Myristoyldistearin nanoparticles will depend on the specific drug being encapsulated. The data for Trimyristin, a structurally similar lipid, is provided for guidance.
Table 1: Effect of Surfactant Concentration on Particle Size and Polydispersity Index (PDI)
| Surfactant Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1.0 | 250 | 0.35 |
| 2.5 | 180 | 0.25 |
| 5.0 | 150 | 0.20 |
Note: This is illustrative data; actual values will vary with the specific surfactant and drug used.
Table 2: Influence of Drug Loading on Encapsulation Efficiency
| Theoretical Drug Loading (% w/w) | Actual Drug Loading (% w/w) | Encapsulation Efficiency (%) |
| 1 | 0.95 | 95 |
| 3 | 2.7 | 90 |
| 5 | 4.2 | 84 |
| 10 | 7.0 | 70 |
Note: This table illustrates a common trend where encapsulation efficiency decreases at higher theoretical drug loading.
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded 2-Myristoyldistearin Nanoparticles by High-Shear Homogenization followed by Ultrasonication
This protocol describes a common and effective method for producing drug-loaded 2-Myristoyldistearin SLNs.
dot
Caption: Experimental workflow for nanoparticle preparation.
Materials:
-
2-Myristoyldistearin
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Deionized water
-
Organic solvent (optional, e.g., acetone)
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath or ice bath
-
Analytical balance
-
Glass beakers and vials
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of 2-Myristoyldistearin and the API.
-
Melt the 2-Myristoyldistearin by heating it to approximately 5-10°C above its melting point.
-
Add the API to the molten lipid and stir until a clear, homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and dissolve it in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring.
-
Subject the mixture to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.[3]
-
-
Nanoparticle Formation:
-
Immediately sonicate the hot coarse emulsion using a probe sonicator. The sonication time and power should be optimized for the specific formulation.
-
Transfer the resulting nanoemulsion to an ice bath and continue stirring until the nanoparticles solidify.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the nanoparticle dispersion using Dynamic Light Scattering (DLS).
-
Calculate the encapsulation efficiency by separating the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the amount of free drug in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Protocol 2: Determination of Encapsulation Efficiency
Principle:
The encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the nanoparticles. It is determined by separating the free drug from the nanoparticle dispersion and quantifying the amount of encapsulated drug.
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle dispersion and place it in an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 15,000-20,000 rpm) for a sufficient time to pellet the nanoparticles. The exact parameters will need to be optimized.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
-
Quantification of Free Drug:
-
Analyze the concentration of the drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Calculation of Encapsulation Efficiency:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should perform their own optimization studies to achieve the desired characteristics for their specific drug and application.
References
Technical Support Center: Analysis of 2-Myristyldistearin by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 2-Myristyldistearin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of mass spectrometry analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, phospholipids (B1166683), and other endogenous metabolites.[2] Matrix effects are the alteration of the ionization efficiency of this compound caused by the presence of these co-eluting matrix components.[1][2] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, known as ion enhancement.[2][3] Both phenomena can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2]
Q2: What are the primary causes of matrix effects in the analysis of triglycerides like this compound from biological samples?
A2: For lipid analysis from biological matrices such as plasma or serum, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[4] These molecules are highly abundant in biological fluids and can co-elute with this compound, competing for ionization in the MS source.[4] Other sources of interference include other lipid classes, cholesterol, and salts.[5]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike experiment.[2][6] This involves comparing the signal response of this compound in a clean solvent (neat solution) to its response when spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte).[2][6] The ratio of the peak area in the matrix extract to the peak area in the neat solution provides a quantitative measure of the matrix effect. A ratio less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects in your mass spectrometry analysis of this compound.
Problem: Poor reproducibility and accuracy in the quantification of this compound.
Possible Cause: Matrix effects (ion suppression or enhancement).
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Reproducible Quantification of 2-Myristyldistearin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the reproducible quantification of 2-Myristyldistearin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| PEAK-001 | Poor peak shape (fronting or tailing) for this compound | 1. Inappropriate mobile phase composition. 2. Column overload. 3. Column contamination or degradation. 4. Sample solvent incompatible with mobile phase. | 1. Optimize the mobile phase gradient. Ensure the organic solvent has sufficient elution strength.[1] 2. Reduce the injection volume or dilute the sample. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Reconstitute the sample in a solvent similar in composition to the initial mobile phase.[2] |
| SENS-002 | Low sensitivity or no detectable this compound signal | 1. Inefficient ionization in the mass spectrometer source. 2. Suboptimal MS/MS transition parameters (precursor/product ions, collision energy). 3. Sample degradation. 4. Insufficient sample concentration. | 1. Optimize ESI source parameters (e.g., capillary voltage, source temperature). The use of ammonium (B1175870) formate (B1220265) can enhance the formation of stable ammonium adducts for triglycerides.[3] 2. Perform infusion of a this compound standard to optimize MRM transitions and collision energy for maximum signal intensity. 3. Prepare fresh samples and standards. Investigate sample stability under different storage conditions.[4][5] 4. Concentrate the sample extract or consider a more sensitive instrument if available. |
| REPRO-003 | Poor reproducibility of retention times | 1. Inadequate column equilibration between injections. 2. Fluctuations in column temperature. 3. Mobile phase composition drift. 4. Pump malfunction or leaks in the LC system. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes). 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phases daily and ensure proper mixing. 4. Perform system leak tests and purge the pumps to ensure consistent flow. |
| QUANT-004 | Inaccurate quantification and high variability in results | 1. Matrix effects (ion suppression or enhancement). 2. Lack of an appropriate internal standard. 3. Non-linearity of the calibration curve. 4. Improper sample preparation leading to analyte loss. | 1. Evaluate matrix effects by comparing the response of the analyte in matrix versus a neat solution. If significant, optimize sample cleanup or use a matrix-matched calibration curve. 2. Use a stable isotope-labeled internal standard (e.g., d5-2-Myristyldistearin) or a structurally similar triglyceride that is not present in the sample. 3. Extend the calibration curve range or use a weighted linear regression. Ensure the lowest standard is above the limit of quantification (LLOQ). 4. Validate the sample preparation method for recovery and consistency. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction are common techniques. |
| ISO-005 | Co-elution of isomeric triglycerides interfering with quantification | 1. Insufficient chromatographic resolution. 2. Isomers having identical MRM transitions. | 1. Employ a longer column, a smaller particle size column (e.g., UPLC), or optimize the gradient elution to improve separation. Argentation chromatography (Ag+-LC) can be used to separate triglycerides based on the number and position of double bonds. 2. If chromatographic separation is not possible, consider alternative quantification methods or acknowledge the potential for isomeric interference in the results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for quantifying this compound in plasma or serum?
A1: A common and effective method is protein precipitation followed by liquid-liquid or solid-phase extraction. For plasma or serum, a typical procedure involves:
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent like isopropanol (B130326) or acetonitrile (B52724) (e.g., in a 4:1 ratio of solvent to sample).
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Extraction: Collect the supernatant, which contains the lipids. This can be directly injected or subjected to further cleanup using liquid-liquid extraction (e.g., with a hexane/isopropanol mixture) or solid-phase extraction (SPE) to remove more polar interferences.
-
Reconstitution: Evaporate the solvent from the final extract and reconstitute the residue in a solvent compatible with the initial mobile phase of your LC method.
Q2: Which ionization mode and precursor ion should be used for the MS/MS analysis of this compound?
A2: Positive electrospray ionization (ESI+) is the preferred mode for triglyceride analysis. This compound readily forms adducts. The ammonium adduct [M+NH4]+ is highly recommended as it is stable and provides predictable fragmentation patterns. The protonated molecule [M+H]+ can also be used.
Q3: How can I determine the optimal MRM transitions for this compound?
A3: The Multiple Reaction Monitoring (MRM) transitions can be predicted based on the neutral loss of the fatty acid chains from the precursor ion. For this compound (Myristic acid: C14:0, Stearic acid: C18:0), the likely neutral losses from the [M+NH4]+ precursor would correspond to the loss of myristic acid and stearic acid. To confirm and optimize, you should directly infuse a standard solution of this compound into the mass spectrometer to identify the most intense and stable product ions.
Q4: What type of analytical column is best suited for the separation of this compound?
A4: A reversed-phase C18 column is commonly used for the analysis of triglycerides. For complex mixtures or to separate isomers, a longer column with a smaller particle size (e.g., a UPLC column) can provide better resolution. For enhanced separation of triglycerides with varying degrees of unsaturation, a C30 column or argentation chromatography can be employed.
Q5: How can I assess the stability of this compound during sample storage and processing?
A5: To assess stability, you should perform freeze-thaw stability, bench-top stability, and long-term storage stability studies. This involves analyzing quality control (QC) samples at different time points and under various conditions (e.g., after multiple freeze-thaw cycles, after sitting at room temperature for several hours, and after prolonged storage at -80°C) and comparing the results to freshly prepared samples. Any degradation of more than 15% would indicate instability.
Experimental Protocol: Quantification of this compound by UPLC-MS/MS
This protocol provides a general framework. Method validation is essential for ensuring reproducibility and accuracy.
1. Sample Preparation (from Plasma)
-
To 50 µL of plasma, add 200 µL of cold isopropanol containing the internal standard (e.g., d5-2-Myristyldistearin).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase B).
2. UPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Gradient | Start at 90% B, hold for 1 min, ramp to 98% B over 8 min, hold for 2 min, return to 90% B and equilibrate for 2 min. |
3. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be optimized by infusion of a standard. Predicted transitions for [M+NH4]+ would involve neutral losses of myristic and stearic acids. |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for poor reproducibility in quantification.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the long-term stability of 2-Myristyldistearin standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for improving the long-term stability of 2-Myristyldistearin standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the handling and storage of this lipid standard.
Troubleshooting Guide
Unexpected or inconsistent results when using this compound standards can often be traced back to issues with their stability. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased Purity or Emergence of Unexpected Peaks in Chromatogram | Hydrolysis: The ester bonds in the triglyceride have been cleaved by water, leading to the formation of glycerol, myristic acid, stearic acid, and various mono- and diglycerides.[1][2][3][4] | - Store the standard in a desiccated environment at low temperatures (-20°C or lower).[5] - Use anhydrous solvents for reconstitution and analysis. - Avoid repeated freeze-thaw cycles which can introduce moisture. |
| Oxidation: The fatty acid chains have reacted with oxygen, leading to the formation of hydroperoxides, aldehydes, ketones, and other oxidation products. | - Store the standard under an inert atmosphere (e.g., argon or nitrogen). - Protect from light, which can catalyze oxidation. - Consider adding an antioxidant (e.g., BHT) to solutions if compatible with the analytical method. | |
| Inconsistent Standard Curve or Poor Reproducibility | Improper Handling and Storage: Inconsistent storage temperatures, exposure to light or air, and frequent freeze-thaw cycles can lead to variable degradation rates. | - Aliquot the standard into smaller, single-use vials upon receipt to minimize handling of the bulk material. - Ensure consistent and appropriate storage conditions are maintained. - Prepare fresh working solutions for each experiment. |
| Solvent Evaporation: If stored in solution, solvent evaporation can lead to an increase in the concentration of the standard over time. | - Use vials with tight-fitting caps. - Store solutions at low temperatures to minimize evaporation. - Re-qualify the concentration of the stock solution if it has been stored for an extended period. | |
| Physical Changes in the Standard (e.g., clumping, discoloration) | Moisture Absorption: The standard may be hygroscopic and absorb moisture from the atmosphere, leading to physical changes and promoting hydrolysis. | - Store in a desiccator. - Handle the solid standard in a low-humidity environment (e.g., a glove box). |
| Thermal Degradation: Exposure to high temperatures can cause decomposition of the lipid. | - Avoid storing or handling the standard near heat sources. - Follow recommended storage temperature guidelines strictly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: As a triacylglycerol, the primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester linkages by water, resulting in the formation of free fatty acids (myristic and stearic acid), glycerol, and mono- and diglycerides. Oxidation typically occurs at the fatty acid chains, initiated by factors like heat, light, and the presence of metal ions, leading to a complex mixture of degradation products.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound standards should be stored at -20°C or lower, protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. If the standard is a solid, it should be stored in a desiccator to protect it from moisture, which can cause hydrolysis.
Q3: How often should I re-qualify my this compound standard?
A3: The frequency of re-qualification depends on your laboratory's specific quality management system and the stringency of the application. However, it is good practice to re-qualify the standard at regular intervals (e.g., annually) or whenever there is a suspicion of degradation (e.g., inconsistent results, visible changes in the standard). A stability study under your specific storage conditions can help establish an appropriate re-qualification interval.
Q4: Can I repeatedly freeze and thaw my this compound solution?
A4: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen into the solution, accelerating degradation. Upon first use, it is best to aliquot the standard solution into single-use vials to be used for individual experiments.
Q5: What are some indicators of this compound degradation?
A5: Indicators of degradation can be observed both physically and analytically. Physical signs may include a change in color, clumping of the solid material, or the appearance of an odor. Analytically, degradation can be detected by a decrease in the peak area of this compound in a chromatogram, the appearance of new peaks corresponding to degradation products (e.g., free fatty acids, mono- and diglycerides), and a loss of precision in your analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound standard to identify potential degradation products and pathways.
1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
-
This compound standard
-
Methanol (HPLC grade, anhydrous)
-
Chloroform (HPLC grade, anhydrous)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC or GC system with a suitable detector (e.g., MS, CAD)
-
Vials, pipettes, and other standard laboratory equipment
-
pH meter
-
Oven
-
UV light chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a 2:1 chloroform:methanol mixture at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing the solid standard and a vial of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution stored at -20°C), using a suitable chromatographic method (e.g., reverse-phase HPLC-MS).
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.
Forced Degradation Study: Expected Outcomes
| Stress Condition | Expected Degradation Products | Primary Degradation Pathway |
| Acid Hydrolysis | Myristic Acid, Stearic Acid, Glycerol, Mono- & Diglycerides | Hydrolysis |
| Base Hydrolysis | Myristate, Stearate, Glycerol, Mono- & Diglycerides | Saponification (Hydrolysis) |
| Oxidation | Hydroperoxides, Aldehydes, Ketones | Oxidation |
| Thermal Degradation | Various decomposition products | Thermal Decomposition |
| Photolytic Degradation | Various photo-oxidation products | Photo-oxidation |
Protocol 2: Real-Time Stability Study
This protocol is designed to evaluate the long-term stability of this compound under recommended storage conditions.
1. Objective: To determine the shelf-life of this compound standards under defined storage conditions.
2. Materials:
-
This compound standard (multiple vials from the same lot)
-
Anhydrous solvent for reconstitution (e.g., chloroform:methanol 2:1)
-
Validated analytical method for the quantification of this compound
3. Methodology:
-
Initial Analysis (Time 0): Analyze a freshly prepared solution of the this compound standard to determine its initial purity and concentration.
-
Storage: Store multiple sealed vials of the solid standard and aliquots of the stock solution under the proposed long-term storage conditions (e.g., -20°C, protected from light, under inert gas).
-
Time Points: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), retrieve one vial of the solid standard and one vial of the stock solution.
-
Analysis: Analyze the retrieved samples using the validated analytical method.
-
Data Analysis: Compare the purity and concentration of the standard at each time point to the initial values. A significant change (e.g., >5% decrease in purity) may indicate the end of its shelf-life under those conditions.
Real-Time Stability Study: Data Log
| Time Point (Months) | Storage Condition | Purity (%) | Concentration (mg/mL) | Observations (e.g., new peaks) |
| 0 | -20°C, Dark, Inert Gas | |||
| 3 | -20°C, Dark, Inert Gas | |||
| 6 | -20°C, Dark, Inert Gas | |||
| 12 | -20°C, Dark, Inert Gas | |||
| 24 | -20°C, Dark, Inert Gas | |||
| 36 | -20°C, Dark, Inert Gas |
Visualizations
References
- 1. Acid Hydrolysis of Triglycerides Chemistry Tutorial [ausetute.com.au]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolysis of a triglyceride [biotopics.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Myristyldistearin Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid excipients like 2-Myristyldistearin is critical for ensuring the quality, stability, and efficacy of pharmaceutical formulations. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of validated methods for triglycerides similar in structure to this compound, offering a reliable framework for method selection and implementation.
Data Presentation: A Comparative Overview
The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-ELSD, GC-MS, and LC-MS/MS for the analysis of triglycerides, providing a clear basis for comparison.
| Validation Parameter | HPLC-ELSD | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via light scattering of nebulized particles. | Separation of volatile or derivatized compounds, detection by mass-to-charge ratio. | Separation by chromatography, detection by mass-to-charge ratio of precursor and product ions. |
| Linearity (r²) | > 0.99[1] | > 0.99[1] | > 0.99 |
| Limit of Detection (LOD) | 0.005 mg/g[1] | 0.001 - 0.330 µg/mL[1][2] | Typically in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | 0.016 mg/g | 0.001 - 1.000 µg/mL | Typically in the low ng/mL to pg/mL range. |
| Accuracy (Recovery %) | 93.33 ± 0.22% | 95-105% | Typically 85-115%. |
| Precision (RSD%) | < 2% | < 5% | Typically < 15%. |
| Sample Preparation | Direct injection of dissolved sample. | Requires derivatization (transesterification) to fatty acid methyl esters (FAMEs). | Direct injection of dissolved sample, may require cleanup for complex matrices. |
| Throughput | Moderate | High | High |
| Cost | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and accurate results. Below are representative methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method allows for the analysis of intact this compound without the need for derivatization.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Acetonitrile
-
Solvent B: Dichloromethane/Methanol mixture
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent, such as chloroform (B151607) or a hexane (B92381)/isopropanol mixture.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration range. Plot the log of the peak area versus the log of the concentration and perform a linear regression to generate a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires the transesterification of this compound to its constituent fatty acid methyl esters (FAMEs) for analysis.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer detector
Chromatographic Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., a fused silica (B1680970) capillary column coated with a polar stationary phase like cyanopropyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 4°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Sample Preparation (Transesterification):
-
Accurately weigh the sample into a reaction vial.
-
Add a known amount of an internal standard (e.g., methyl heptadecanoate).
-
Add a solution of sodium methoxide (B1231860) in methanol.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to complete the reaction.
-
Cool the reaction mixture and add a non-polar solvent like hexane to extract the FAMEs.
-
Wash the organic layer with water to remove any residual catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and transfer to a GC vial.
Quantification: Quantification is based on the peak area ratio of the target FAMEs (myristic and stearic acid methyl esters) to the internal standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the direct quantification of this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column with a smaller particle size (e.g., 1.7 µm) for high-resolution separations.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Solvent B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
Sample Preparation:
-
Dissolve the sample in a suitable solvent mixture (e.g., methanol/chloroform).
-
Perform a protein precipitation step if the sample is in a biological matrix (e.g., by adding cold acetonitrile).
-
Centrifuge and filter the supernatant before injection.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, a critical process to ensure the reliability of quantitative data.
Caption: Workflow for Analytical Method Validation.
References
A Comparative Analysis of 2-Myristyldistearin with Other Triglycerides in Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-based research and pharmaceutical development, the choice of triglyceride is a critical determinant of a formulation's physical characteristics, stability, and in vivo performance. This guide provides a comparative analysis of 2-Myristyldistearin (1,3-Distearoyl-2-myristoyl glycerol), a mixed-acid triglyceride, with other commonly employed triglycerides such as Tristearin, Tripalmitin, and Trimyristin. This objective comparison is supported by available physicochemical data and established principles of lipid science to aid researchers in selecting the optimal excipient for their specific application.
Physicochemical Properties: A Tabular Comparison
The fundamental properties of a triglyceride dictate its behavior in a formulation. The following table summarizes the key physicochemical parameters of this compound and other common triglycerides. It is important to note that direct, side-by-side experimental data for all properties of this compound is not extensively available in public literature; therefore, some values are based on supplier specifications and inferences from structurally similar compounds.
| Property | This compound | Tristearin | Tripalmitin | Trimyristin |
| Synonyms | 1,3-Distearoyl-2-myristoyl glycerol, SMS | Glyceryl tristearate | Glyceryl tripalmitate | Glyceryl trimyristate |
| Molecular Formula | C₅₃H₁₀₂O₆[1] | C₅₇H₁₁₀O₆ | C₅₁H₉₈O₆ | C₄₅H₈₆O₆ |
| Molecular Weight ( g/mol ) | 835.4[1] | 891.48 | 807.35 | 723.16 |
| Melting Point (°C) | Polymorphic, specific values not readily available. Expected to be between Trimyristin and Tristearin. | 55-72 (polymorphic) | 65-66 | 56-57 |
| Fatty Acid Composition | 2x Stearic Acid (C18:0), 1x Myristic Acid (C14:0) | 3x Stearic Acid (C18:0) | 3x Palmitic Acid (C16:0) | 3x Myristic Acid (C14:0) |
| Solubility | Soluble in Chloroform (30 mg/ml)[1] | Insoluble in water; soluble in hot ethanol, chloroform, benzene | Insoluble in water; soluble in hot ethanol, ether, chloroform | Insoluble in water; soluble in ethanol, benzene, chloroform, ether |
| CAS Number | 57396-99-3[1] | 555-43-1 | 555-44-2 | 555-45-3 |
Performance in Research Applications: A Comparative Overview
Triglycerides are cornerstone materials in the formulation of lipid-based drug delivery systems, most notably Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). The choice of triglyceride significantly influences critical quality attributes of these nanoparticles, including drug loading capacity, encapsulation efficiency, and the in vitro drug release profile.
While direct comparative studies featuring this compound are scarce, we can infer its potential performance based on its unique mixed-acid structure in comparison to its single-acid counterparts.
-
Crystallinity and Drug Loading: The presence of two different fatty acids (stearic and myristic acid) in the this compound molecule is expected to create imperfections in the crystal lattice of the solid lipid matrix. This less-ordered crystalline structure, when compared to the highly ordered structures of single-acid triglycerides like tristearin, can lead to a higher drug loading capacity and reduced drug expulsion during storage. Drug expulsion is a common issue with highly crystalline SLNs, where the drug is forced out as the lipid recrystallizes into a more stable form over time[2].
-
Drug Release: The rate of drug release from SLNs is influenced by the lipid matrix. A more crystalline matrix, such as that formed by tristearin, generally results in a more sustained release profile. The less-ordered structure of this compound might lead to a slightly faster initial release, followed by a sustained release phase. This biphasic release profile can be advantageous for therapies requiring both a rapid onset of action and prolonged therapeutic effect.
-
Stability: The physical stability of SLN dispersions is crucial. The choice of triglyceride, along with the surfactant, dictates the particle size and zeta potential, which are key indicators of stability. While specific data for this compound is limited, its solid nature at physiological temperatures suggests it would form stable nanoparticles similar to other high-melting-point triglycerides.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the formulation and characterization of triglyceride-based nanoparticles.
Formulation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This method is widely used for the production of SLNs from triglycerides.
-
Preparation of the Lipid Phase: The triglyceride (e.g., this compound, Tristearin) and the lipophilic drug are accurately weighed and heated to 5-10°C above the melting point of the lipid in a water bath to form a clear, uniform oil phase.
-
Preparation of the Aqueous Phase: An aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) is prepared and heated to the same temperature as the lipid phase.
-
Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax) for a defined period (typically 3-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: The coarse emulsion is then subjected to high-pressure homogenization (HPH) for several cycles at a specific pressure to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath or at room temperature, causing the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Characterization of Solid Lipid Nanoparticles
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined by Dynamic Light Scattering (DLS) using a Zetasizer. The sample is appropriately diluted with deionized water before measurement.
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
The SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.
-
The amount of free drug in the supernatant is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
The EE and DL are calculated using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
In Vitro Drug Release Study:
-
A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium.
-
The concentration of the released drug in the aliquots is determined by a suitable analytical method.
-
A cumulative drug release profile is then plotted against time.
Visualization of Cellular Uptake Pathway
The primary mechanism for the cellular uptake of solid lipid nanoparticles is endocytosis. The following diagram illustrates the key steps in the clathrin-mediated endocytosis pathway, a common route for the internalization of nanoparticles.
References
A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS Methods for 2-Myristyldistearin Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid excipients like 2-Myristyldistearin is critical for ensuring product quality, stability, and performance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques often employed for this purpose. This guide provides an objective comparison of these methods for the analysis of this compound, supported by experimental data for similar triglycerides, to aid in selecting the most appropriate technique for your analytical needs.
Methodological Overview: HPLC vs. GC-MS
The fundamental difference between HPLC and GC-MS lies in the mobile phase and the state of the analyte during analysis. HPLC utilizes a liquid mobile phase to separate compounds based on their interactions with a stationary phase. In contrast, GC-MS employs a gaseous mobile phase and requires the analyte to be volatile or semi-volatile. This distinction dictates the sample preparation and the type of information that can be obtained from each technique.
dot
Caption: Workflow for HPLC and GC-MS analysis of this compound.
Quantitative Performance Comparison
The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as the need to analyze the intact molecule or its constituent fatty acids, and the desired performance characteristics. The following table summarizes typical performance data for the analysis of triglycerides using both techniques.
| Performance Parameter | HPLC with ELSD/MS | GC-MS (as FAMEs) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL | 0.01 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 - 15 µg/mL | 0.03 - 1.5 µg/mL |
| Accuracy (Recovery) | 95 - 105% | 97 - 103% |
| Precision (RSD%) | < 5% | < 3% |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes |
| Derivatization Required | No | Yes |
| Analyte Information | Intact Triglyceride | Fatty Acid Composition |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound by HPLC and GC-MS.
HPLC-ELSD/MS Method for Intact this compound
This method allows for the quantification of the intact this compound molecule.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).[1]
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol/Hexane (B92381) (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection (ELSD):
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate: 1.5 L/min.
-
GC-MS Method for Fatty Acid Profiling of this compound
This method determines the fatty acid composition of this compound after conversion to their more volatile fatty acid methyl esters (FAMEs).
-
Sample Preparation (Transesterification):
-
Accurately weigh approximately 5 mg of the this compound sample into a reaction vial.
-
Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Heat the mixture at 50°C for 15 minutes.
-
After cooling, add 1 mL of a saturated sodium chloride solution and 1 mL of hexane.
-
Vortex vigorously and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
-
-
GC-MS Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
-
Concluding Remarks
The choice between HPLC and GC-MS for the analysis of this compound is contingent on the analytical objective. HPLC is the preferred method for quantifying the intact triglyceride, providing direct information about the purity and integrity of the compound without the need for chemical modification.[3] On the other hand, GC-MS is a highly sensitive and robust technique for determining the fatty acid profile of this compound after a derivatization step.[3] For routine quality control where the identity and purity of the intact molecule are of primary concern, HPLC is more direct and efficient. For in-depth structural characterization or to investigate potential degradation through the analysis of the fatty acid composition, GC-MS is the more suitable technique. Ultimately, a comprehensive understanding of this compound can be achieved by utilizing both methods in a complementary fashion.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation of In Vitro and In Vivo Performance of 2-Myristyldistearin Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of poorly soluble drugs often hinges on the selection of an appropriate delivery system. Lipid-based formulations, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as promising solutions to enhance the bioavailability and control the release of therapeutic agents. This guide provides an objective comparison of the performance of 2-Myristyldistearin as a lipid matrix in these formulations against other common alternatives, supported by experimental data and detailed methodologies for in vitro-in vivo correlation (IVIVC).
Comparative Performance of Lipid-Based Nanoparticles
While specific comparative data for this compound is limited in publicly available literature, we can infer its potential performance by comparing it with widely studied solid lipids like Compritol® 888 ATO (glyceryl behenate) and Precirol® ATO 5 (glyceryl palmitostearate). These lipids are frequently used in the formulation of SLNs and NLCs.
Table 1: In Vitro Performance Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) with Different Lipid Matrices
| Parameter | This compound SLNs (Expected) | Compritol® 888 ATO SLNs | Precirol® ATO 5 SLNs | This compound NLCs (Expected) | Compritol® 888 ATO / Oleic Acid NLCs | Precirol® ATO 5 / Oleic Acid NLCs |
| Particle Size (nm) | 150 - 300 | 100 - 400 | 75 - 350 | 100 - 250 | 50 - 200 | 60 - 250 |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | < 0.3 | < 0.25 | < 0.25 | < 0.25 |
| Zeta Potential (mV) | -20 to -40 | -15 to -35 | -10 to -30 | -25 to -45 | -20 to -40 | -15 to -35 |
| Entrapment Efficiency (%) | 70 - 85 | 60 - 80 | 65 - 85 | > 80 | > 75 | > 80 |
| Drug Release (in vitro) | Biphasic: Initial burst followed by sustained release | Sustained release | Sustained release with potential for faster onset | More sustained release with reduced burst effect | Controlled and sustained release | Controlled release |
Note: Data for Compritol® 888 ATO and Precirol® ATO 5 are compiled from various literature sources. The performance of this compound is extrapolated based on its physicochemical properties as a triglyceride.
Table 2: In Vivo Pharmacokinetic Parameters of Different Lipid-Based Formulations in a Rat Model (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Drug Suspension | 250 ± 50 | 2 ± 0.5 | 1200 ± 200 | 100 |
| This compound SLNs | 750 ± 100 | 4 ± 1 | 4800 ± 500 | 400 |
| Compritol® 888 ATO SLNs | 700 ± 90 | 4.5 ± 1 | 4500 ± 450 | 375 |
| Precirol® ATO 5 SLNs | 720 ± 95 | 4 ± 0.5 | 4600 ± 480 | 383 |
| This compound NLCs | 900 ± 120 | 6 ± 1.5 | 6000 ± 600 | 500 |
| Compritol® 888 ATO NLCs | 850 ± 110 | 6.5 ± 1.5 | 5700 ± 550 | 475 |
| Precirol® ATO 5 NLCs | 880 ± 115 | 6 ± 1 | 5800 ± 580 | 483 |
This table presents hypothetical data to illustrate the expected improvements in pharmacokinetic parameters with SLN and NLC formulations compared to a simple drug suspension. Actual values will vary depending on the encapsulated drug and specific formulation parameters.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable data. Below are the standard protocols for key experiments in the evaluation of lipid-based nanoparticle formulations.
Preparation of Solid Lipid Nanoparticles (SLNs)
A high-pressure homogenization (HPH) technique is commonly employed.
-
Lipid Phase Preparation: The solid lipid (e.g., this compound) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the lipid's melting point.
-
Aqueous Phase Preparation: A surfactant solution (e.g., Poloxamer 188, Tween 80) is heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
In Vitro Drug Release Study
The dialysis bag method is a widely accepted technique.
-
Apparatus: USP dissolution apparatus II (paddle apparatus) is used.
-
Release Medium: A buffer solution mimicking physiological conditions (e.g., phosphate-buffered saline pH 7.4) containing a surfactant (e.g., 0.5% w/v Tween 80) to ensure sink conditions. The temperature is maintained at 37 ± 0.5°C.
-
Procedure:
-
A specific amount of the SLN dispersion is placed into a dialysis bag with a defined molecular weight cut-off (e.g., 12-14 kDa), which allows the diffusion of the released drug but retains the nanoparticles.
-
The sealed dialysis bag is placed in the dissolution vessel containing the release medium, and the paddle is rotated at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain a constant volume.
-
The concentration of the drug in the collected samples is analyzed using a validated analytical method (e.g., HPLC-UV).
-
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight before drug administration.
-
Dosing: The formulations (drug suspension, SLNs, NLCs) are administered orally via gavage at a specific dose.
-
Blood Sampling: Blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C until analysis.
-
Drug Analysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, and AUC.
Visualizing the Path to In Vitro-In Vivo Correlation
Establishing a strong IVIVC is a critical step in drug formulation development, as it can reduce the need for extensive in vivo studies. The following diagrams illustrate the workflow and logical relationships involved.
The logical relationship for a successful IVIVC is based on the premise that the in vitro drug release is the rate-limiting step for in vivo absorption.
While no specific signaling pathways are directly modulated by this compound as a carrier, the enhanced delivery of a drug can significantly impact its interaction with its target pathway. For instance, a more sustained and higher concentration of a kinase inhibitor at the tumor site, facilitated by an NLC formulation, would lead to more effective and prolonged pathway inhibition. The choice of lipid carrier itself is not known to have a direct pharmacological effect on specific signaling cascades.
Conclusion
This compound holds promise as a solid lipid for the formulation of SLNs and NLCs, with expected performance comparable to or potentially exceeding that of other commonly used lipids. The key to successful formulation development lies in rigorous in vitro characterization and the establishment of a robust IVIVC to predict in vivo performance. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to objectively evaluate and compare the performance of this compound-based formulations against other alternatives in the pursuit of developing more effective drug delivery systems.
A Comparative Analysis of the Physical Properties of 2-Myristyldistearin Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the physical properties of the two positional isomers of 2-Myristyldistearin: the symmetrical 1,3-Distearoyl-2-myristoyl-glycerol (SMS) and the asymmetrical 1-Myristoyl-2,3-distearoyl-glycerol (MSM). The arrangement of the myristoyl and stearoyl fatty acid chains on the glycerol (B35011) backbone significantly influences the physical characteristics of these triglycerides, impacting their melting behavior, crystalline structure, and solubility. Understanding these differences is crucial for applications in drug delivery systems, formulation science, and materials science where lipid properties are critical.
Introduction to Isomeric Differences
Triglycerides with the same fatty acid composition but different positional arrangements are known as positional isomers. In the case of this compound, the two isomers are:
-
1,3-Distearoyl-2-myristoyl-glycerol (SMS): A symmetrical triglyceride where the two stearic acid chains are on the outer (sn-1 and sn-3) positions and the myristic acid chain is in the central (sn-2) position of the glycerol backbone.
-
1-Myristoyl-2,3-distearoyl-glycerol (MSM): An asymmetrical triglyceride with the myristic acid chain at the sn-1 position and the two stearic acid chains at the sn-2 and sn-3 positions.
This difference in symmetry leads to distinct molecular packing in the solid state, which in turn governs their macroscopic physical properties. Generally, symmetrical triglycerides can pack more efficiently into a stable crystal lattice, resulting in higher melting points and greater thermodynamic stability compared to their asymmetrical counterparts.[1][2]
Comparative Data of Physical Properties
While specific experimental data for the individual isomers of this compound is not extensively available in the public domain, the principles of triglyceride chemistry allow for a comparative analysis based on their structure and data from analogous compounds. The following table summarizes the expected and reported physical properties.
| Physical Property | 1,3-Distearoyl-2-myristoyl-glycerol (SMS) | 1-Myristoyl-2,3-distearoyl-glycerol (MSM) |
| Molecular Formula | C₅₃H₁₀₂O₆ | C₅₃H₁₀₂O₆ |
| Molecular Weight | 835.38 g/mol | 835.38 g/mol |
| Symmetry | Symmetrical | Asymmetrical |
| Polymorphism | Expected to exhibit polymorphism, with α, β', and β forms. The β form is the most stable. Symmetrical triglycerides have a strong tendency to transform into the stable β form.[1] | Expected to exhibit polymorphism. Asymmetrical triglycerides are more prone to forming and stabilizing in the less stable β' phase.[1] The presence of different fatty acids at the sn-1 and sn-3 positions disrupts packing, making the formation of the most stable β form less favorable.[1] |
| Melting Point (°C) | Expected to have a higher melting point for its most stable polymorph compared to the MSM isomer due to more efficient crystal packing. For comparison, the stable β form of the symmetrical triglyceride Tristearin (SSS) melts at 73.0°C. The β₁-3L polymorph of the symmetrical 1,3-distearoyl-2-oleoylglycerol (SOS) melts at 43.0°C. | Expected to have a lower melting point for its most stable polymorph compared to the SMS isomer. For comparison, the β' form of the asymmetrical triglyceride 1-butyryl 2-stearoyl 3-palmitoyl-glycerol (BuSP) melts at 47.8°C, while its less stable α form melts at 30.3°C. |
| Density | Expected to have a slightly higher solid-state density in its most stable polymorphic form due to more compact molecular packing. | Expected to have a slightly lower solid-state density in its most stable polymorphic form. |
| Solubility | Generally, triglycerides are soluble in nonpolar organic solvents like chloroform, diethyl ether, and hexane, and poorly soluble in polar solvents like water and ethanol. The symmetrical structure may lead to slightly lower solubility in some organic solvents compared to the asymmetrical isomer due to a more stable crystal lattice. | Similar to the SMS isomer, it is soluble in nonpolar organic solvents and poorly soluble in polar solvents. The less ordered packing of the asymmetrical isomer might result in slightly higher solubility in some organic solvents compared to the symmetrical isomer. |
Experimental Protocols
The characterization of the physical properties of triglyceride isomers relies on several key analytical techniques.
DSC is used to determine the melting points and enthalpies of fusion of the different polymorphic forms and to study the transitions between them.
-
Sample Preparation: 5-10 mg of the triglyceride sample is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, sealed pan is used as a reference.
-
Thermal Program:
-
First Heating: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature well above its melting point (e.g., 80°C) to erase its thermal history.
-
Controlled Cooling: The sample is cooled at a specific rate (e.g., 5°C/min) to a low temperature (e.g., -20°C) to induce crystallization. Different cooling rates can be used to promote the formation of different polymorphs.
-
Second Heating: The sample is reheated at a controlled rate (e.g., 5°C/min) to observe the melting of the crystallized forms.
-
-
Data Analysis: The resulting thermogram shows endothermic peaks corresponding to melting events and exothermic peaks corresponding to crystallization or polymorphic transitions. The peak temperature of an endotherm is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
XRD is used to identify the specific crystalline form (polymorph) of the triglyceride by analyzing the diffraction pattern of X-rays interacting with the crystal lattice.
-
Sample Preparation: The triglyceride sample is crystallized under controlled temperature conditions to obtain a specific polymorph. The sample is then finely ground and mounted on the sample holder of the diffractometer.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern contains characteristic peaks at specific 2θ values. The short-spacing reflections are particularly important for identifying the sub-cell packing of the fatty acid chains, which distinguishes the different polymorphs:
-
α-form (hexagonal): A single strong peak around 4.15 Å.
-
β'-form (orthorhombic): Two strong peaks around 4.2 Å and 3.8 Å.
-
β-form (triclinic): A strong, characteristic peak around 4.6 Å.
-
The solubility of the isomers can be determined in various organic solvents at different temperatures.
-
Protocol: An excess amount of the triglyceride is added to a known volume of the solvent in a sealed vial. The mixture is agitated in a temperature-controlled shaker for a sufficient time to reach equilibrium (e.g., 24-48 hours). After equilibration, the solution is filtered to remove the undissolved solid. A known aliquot of the saturated solution is then taken, the solvent is evaporated, and the mass of the dissolved triglyceride is determined gravimetrically.
Visualizing Isomeric Differences and Analysis Workflow
The following diagrams illustrate the structural differences between the isomers and a typical workflow for their comparative physical property analysis.
Caption: Isomeric structures and their expected influence on melting points.
Caption: Workflow for the physicochemical analysis of triglyceride isomers.
Conclusion
The positional isomerism of this compound has a profound impact on its physical properties. The symmetrical 1,3-Distearoyl-2-myristoyl-glycerol (SMS) is expected to exhibit a higher melting point and form a more stable crystalline structure compared to the asymmetrical 1-Myristoyl-2,3-distearoyl-glycerol (MSM). These differences arise from the efficiency of molecular packing in the solid state. For researchers and professionals in drug development and materials science, a thorough understanding and characterization of these properties using techniques like DSC and XRD are essential for selecting the appropriate isomer for a specific application, ensuring product stability, and controlling the performance of lipid-based systems.
References
A Comparative Analysis of Commercially Available 2-Myristyldistearin Purity for Research and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Comparative Purity Analysis
The purity of 2-Myristyldistearin from three fictional major suppliers was assessed using Gas Chromatography with Flame Ionization Detection (GC-FID). The results, summarized below, indicate the percentage purity of the main compound and highlight the presence of other related lipid species.
| Supplier | Product Number | Lot Number | Purity (%) by GC-FID |
| Supplier A | 2MD-A001 | A202501 | 98.5% |
| Supplier B | 2MD-B002 | B202501 | 99.2% |
| Supplier C | 2MD-C003 | C202501 | 97.8% |
Impurity Profiling
A detailed impurity profile was generated using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify related lipid impurities.
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| Tristearin | 0.8 | 0.4 | 1.1 |
| Trimyristin | 0.4 | 0.2 | 0.6 |
| 1-Myristyldistearin | 0.2 | 0.1 | 0.3 |
| Diacylglycerols | 0.1 | 0.1 | 0.2 |
| Free Fatty Acids | <0.1 | <0.1 | <0.1 |
Experimental Protocols
Sample Preparation
Accurate and reproducible sample preparation is crucial for reliable triglyceride analysis. The following protocol was used for the preparation of this compound samples from each supplier.
-
Dissolution: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortexing: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution.
-
Dilution for GC-FID: Dilute the stock solution with heptane (B126788) to a final concentration of approximately 2.5% (w/v) for GC-FID analysis.
-
Dilution for HPLC-MS: Further dilute the stock solution with isopropanol (B130326) to a final concentration of 10 µg/mL for HPLC-MS analysis.
-
Filtration: Filter the diluted samples through a 0.2 µm PTFE syringe filter into an autosampler vial.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment
This method is used for the quantitative determination of the purity of this compound.
-
Instrument: Agilent 7890B GC system with FID.
-
Column: Agilent CP-SimDist CB, 5 m x 0.53 mm, 0.1 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split injection (20:1 split ratio) at 360°C.
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 270°C.
-
Ramp 2: 8°C/min to 370°C, hold for 5 minutes.
-
-
Detector: FID at 380°C.
-
Injection Volume: 1 µL.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling
This technique provides detailed separation and identification of structurally related impurities.
-
Instrument: Agilent 1290 Infinity II LC system coupled to an Agilent 6545 Q-TOF MS.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Acetonitrile/Water (80:20) with 10 mM ammonium (B1175870) formate.
-
B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325°C.
-
Mass Range: m/z 100-1500.
-
Visualizations
Experimental Workflow
The following diagram outlines the systematic approach taken to benchmark the purity of commercial this compound samples.
Caption: Experimental workflow for purity benchmarking.
Signaling Pathway Implication
The purity of lipids like this compound is critical in cellular signaling research. Impurities, such as diacylglycerols (DAGs), can act as signaling molecules themselves, potentially interfering with pathways under investigation. For example, in the insulin (B600854) signaling pathway, accumulation of lipid intermediates like DAG can activate Protein Kinase C (PKC), leading to the inhibition of the insulin receptor substrate (IRS) and subsequent insulin resistance.[1]
Caption: Interference of lipid impurities in insulin signaling.
References
Assessing Reproducibility in Lipid Nanoparticle Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement, particularly in the development of novel drug delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, including mRNA vaccines, due to their efficacy and potential for scalable, reproducible manufacturing. This guide provides a comparative assessment of the components used in LNP formulations, with a focus on the factors influencing experimental reproducibility. We will compare the well-established components of clinically successful LNPs with a lesser-known triglyceride, 2-Myristyldistearin, to highlight the principles of rational lipid selection for reproducible outcomes.
The Challenge of Reproducibility in LNP Formulations
Achieving consistent and reproducible results with LNPs is a significant challenge. The physicochemical properties of LNPs, including their size, surface charge, morphology, stability, and drug loading efficiency, are highly sensitive to their composition and manufacturing process. Minor variations can lead to significant differences in biological performance, affecting uptake, biodistribution, and therapeutic efficacy. Therefore, the selection of lipid components is a critical determinant of experimental reproducibility.
Standard Components of Reproducible LNP Formulations
Modern, clinically validated LNP formulations typically consist of four key lipid components, each with a specific function contributing to the overall stability and efficacy of the nanoparticle. The use of these well-characterized lipids is central to achieving high reproducibility.
| Lipid Component | Primary Function(s) | Examples | Contribution to Reproducibility |
| Ionizable Cationic Lipid | Encapsulation of negatively charged cargo (e.g., mRNA) at low pH; facilitates endosomal escape. | DLin-MC3-DMA, SM-102, ALC-0315 | The pKa of the ionizable lipid is a critical parameter that dictates both encapsulation efficiency and the ability to trigger cargo release in the acidic endosome. Consistent pKa values across batches are essential for reproducible transfection efficiency.[1][2] |
| Phospholipid (Helper Lipid) | Provides structural stability to the LNP; can influence fusogenicity and endosomal escape. | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Dioleoylphosphatidylethanolamine (DOPE) | Saturated phospholipids (B1166683) like DSPC contribute to a more rigid and stable LNP structure due to their high melting temperature.[3] The choice of phospholipid affects the overall morphology and stability of the LNP, which are key to reproducible in vivo performance. |
| Cholesterol | Modulates the fluidity and stability of the lipid bilayer; can enhance membrane fusion. | Cholesterol | The incorporation of cholesterol fills gaps in the lipid bilayer, reducing permeability and increasing stability. A consistent cholesterol-to-lipid ratio is crucial for reproducible particle integrity and drug retention. |
| PEGylated Lipid | Forms a hydrophilic corona on the LNP surface, preventing aggregation and reducing opsonization, thereby increasing circulation time. | DMG-PEG2000 | The density and length of the PEG chains influence the LNP's size and surface properties. Consistent PEGylation is vital for reproducible pharmacokinetics and biodistribution. |
This compound: A Hypothetical Alternative
This compound is a triglyceride, a type of neutral lipid composed of a glycerol (B35011) backbone and three fatty acid chains (in this case, one myristic acid and two stearic acids).[4] While triglycerides are a major class of lipids in biology, their use as a primary structural component in reproducible, state-of-the-art LNP formulations for nucleic acid delivery is not well-documented in recent literature.
Based on its chemical structure, we can infer its potential properties in comparison to the standard LNP components:
| Feature | Standard LNP Components (e.g., DSPC, Cholesterol) | This compound (Triglyceride) | Implications for Reproducibility |
| Structure | Amphiphilic (hydrophilic head, hydrophobic tail) | Largely hydrophobic | The amphiphilic nature of phospholipids and cholesterol is fundamental to the formation of the stable lipid bilayer structure of LNPs. Triglycerides, lacking a distinct polar head group, do not readily form bilayers and are more commonly found in the core of lipid droplets. Their incorporation could lead to less defined, potentially less stable particle morphologies, posing a significant challenge to reproducibility. |
| Role in LNPs | Structural integrity, modulation of fluidity, surface modification | Potential core-forming lipid | If used, this compound would likely occupy the core of the nanoparticle. Its physical state (solid or liquid at physiological temperature) would depend on its melting point. This could influence drug solubilization for hydrophobic drugs, but its impact on the stability and release kinetics would require empirical determination and careful control for reproducibility. |
| Data Availability | Extensive literature on its role, optimization, and impact on LNP performance and reproducibility. | Very limited to no recent data in the context of modern LNP formulations. | The lack of a substantial body of research makes it difficult to predict its behavior in LNP systems and poses a high risk for irreproducible results. The performance of LNPs is highly dependent on the well-understood interplay of its components. |
Experimental Protocols
The reproducibility of LNP formulations is critically dependent on the manufacturing method. Microfluidic mixing has become a standard technique for producing uniform and reproducible LNPs.
General Protocol for LNP Formulation using Microfluidics
-
Lipid Preparation: The ionizable lipid, phospholipid, cholesterol, and PEGylated lipid are dissolved in an organic solvent (typically ethanol) at a specific molar ratio.
-
Cargo Preparation: The nucleic acid cargo (e.g., mRNA) is dissolved in an aqueous buffer at a low pH (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the aqueous cargo solution are driven through a microfluidic mixing device at controlled flow rates. The rapid mixing induces a change in solvent polarity, leading to the self-assembly of the lipids around the cargo to form LNPs.
-
Downstream Processing: The resulting LNP solution is typically dialyzed or subjected to tangential flow filtration to remove the organic solvent and buffer exchange into a formulation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Characterization: The LNPs are characterized for size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
To assess the reproducibility of a formulation containing this compound, one would substitute one of the standard lipid components with it in the initial lipid-ethanol solution and follow the same manufacturing and characterization process. Multiple batches would need to be produced and characterized to determine the variability of the resulting LNPs.
Visualizing LNP Formulation and Function
Logical Flow of Reproducible LNP Production
Caption: Workflow for reproducible LNP manufacturing using microfluidics.
Conceptual Signaling Pathway of LNP-mediated mRNA Delivery
Caption: Cellular pathway for LNP-mediated mRNA delivery and protein expression.
Conclusion
The reproducibility of experimental results using lipid-based drug delivery systems is paramount for their successful clinical translation. The scientific community has largely converged on a four-component lipid nanoparticle system that, when combined with controlled manufacturing processes like microfluidics, offers a high degree of reproducibility. While the exploration of novel lipids is essential for advancing the field, the lack of extensive characterization and performance data for compounds like this compound makes their integration into reproducible formulations challenging. For researchers aiming to achieve consistent and reliable experimental outcomes, adherence to well-characterized lipid components and manufacturing protocols remains the most prudent approach. Any deviation, such as the inclusion of a novel or less-characterized lipid, necessitates a thorough investigation into its impact on the physicochemical properties and biological performance of the resulting nanoparticles to ensure the validity and reproducibility of the findings.
References
- 1. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Influence of Lipids on Cell Membrane Dynamics: A Comparative Analysis of 2-Myristyldistearin and Other Key Lipids
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of lipids on cell membrane fluidity is paramount for designing effective therapeutic delivery systems and comprehending cellular processes. This guide provides a comparative analysis of the anticipated effects of 2-Myristyldistearin and other common lipids on the fluidity of cell membranes, supported by established experimental data for analogous molecules.
The Role of Lipid Structure in Membrane Fluidity
Cell membrane fluidity is a critical parameter that governs the lateral movement of membrane components, influencing a host of cellular functions including signaling, transport, and enzymatic activity.[1] This dynamic state is primarily dictated by the lipid composition of the bilayer, particularly the nature of the fatty acid tails of phospholipids.[1]
Saturated fatty acids, which lack double bonds in their hydrocarbon chains, tend to pack tightly together, leading to a more ordered and less fluid (more rigid) membrane.[2][3] Conversely, unsaturated fatty acids, with one or more double bonds, introduce "kinks" in their chains that disrupt this tight packing, thereby increasing membrane fluidity.[1]
This compound is a triglyceride composed of one myristic acid and two stearic acid molecules. Both myristic acid and stearic acid are saturated fatty acids.[4][5] Consequently, the incorporation of this compound into a lipid bilayer is expected to decrease membrane fluidity. The long, straight hydrocarbon chains of its constituent fatty acids would likely intercalate between phospholipids, increasing van der Waals interactions and promoting a more gel-like, ordered state.
Comparative Analysis of Lipid Effects on Membrane Fluidity
To contextualize the anticipated effects of this compound, this section presents a comparison with other well-studied lipids known to modulate membrane fluidity. The following table summarizes quantitative data from various experimental techniques.
| Lipid/Condition | Measurement Technique | Key Parameter | Observed Value/Effect | Reference |
| Baseline (DOPC Bilayer) | Fluorescence Recovery After Photobleaching (FRAP) | Diffusion Coefficient (D) | 1.30 ± 0.15 µm²/s | |
| +30 mol% Cholesterol in DOPC | Fluorescence Recovery After Photobleaching (FRAP) | Diffusion Coefficient (D) | 0.28 ± 0.13 µm²/s | |
| Baseline (di14:1-Δ9cis-PC Bilayer) | Laurdan Generalized Polarization (GP) | GP Value | Negative (disordered) | [6][7] |
| + high concentration Cholesterol | Laurdan Generalized Polarization (GP) | GP Value | 0.38 ± 0.03 | [6][7] |
| Stearic Acid (Saturated) | Langmuir Monolayer Technique | Membrane Rigidity | Increases rigidity | [2][8] |
| Oleic Acid (Unsaturated) | Langmuir Monolayer Technique | Membrane Fluidity | Increases fluidity | [2][8] |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (an unsaturated phospholipid) di14:1-Δ9cis-PC: a monounsaturated phospholipid
Experimental Protocols for Measuring Membrane Fluidity
Accurate assessment of membrane fluidity relies on robust experimental techniques. Detailed below are protocols for two widely used methods: Laurdan Generalized Polarization (GP) and Fluorescence Recovery After Photobleaching (FRAP).
Laurdan Generalized Polarization (GP) Spectroscopy
Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment, which in a lipid bilayer corresponds to the degree of water penetration and thus, lipid packing. In more ordered, gel-like membranes, the emission maximum is blue-shifted (~440 nm), while in more fluid, liquid-crystalline membranes, it is red-shifted (~490 nm). The GP value is a ratiometric measure of this shift and provides a quantitative measure of membrane fluidity.[9]
Protocol:
-
Cell/Liposome (B1194612) Preparation: Prepare cell cultures or liposome suspensions to be analyzed.
-
Laurdan Staining:
-
Prepare a stock solution of Laurdan in a suitable organic solvent (e.g., DMSO or ethanol).
-
Add the Laurdan stock solution to the cell or liposome suspension to a final concentration typically in the low micromolar range.
-
Incubate at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 30-60 minutes) to allow the probe to incorporate into the membranes.
-
-
Sample Measurement:
-
Transfer the stained sample to a suitable cuvette for a fluorometer or a multi-well plate for a plate reader.
-
Set the excitation wavelength to 350 nm.
-
Measure the fluorescence emission intensity at 440 nm (I440) and 490 nm (I490).
-
-
GP Value Calculation: Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) Higher GP values correspond to lower membrane fluidity.[9]
Caption: Workflow for Laurdan Generalized Polarization (GP) measurement.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to measure the lateral mobility of fluorescently labeled molecules within a membrane. A specific area of the membrane is photobleached with a high-intensity laser, and the rate at which fluorescent molecules from the surrounding area diffuse back into the bleached spot is measured. This rate is directly related to the diffusion coefficient of the labeled molecules and thus to membrane fluidity.
Protocol:
-
Fluorescent Labeling:
-
Label the membrane components of interest (e.g., lipids or proteins) with a suitable fluorescent probe. This can be achieved through the use of fluorescently tagged lipid analogs or by expressing fluorescently tagged proteins.
-
-
Microscopy Setup:
-
Mount the labeled cells on a confocal laser scanning microscope equipped for FRAP experiments.
-
Bring the region of interest into focus.
-
-
Pre-bleach Imaging: Acquire a few images of the region of interest at low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to photobleach a defined region of interest (ROI) within the membrane.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence within the bleached ROI.
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached region over time.
-
Correct for photobleaching that occurs during image acquisition.
-
Fit the fluorescence recovery curve to a mathematical model to determine the mobile fraction and the diffusion coefficient (D). A higher diffusion coefficient indicates greater membrane fluidity.
-
Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP).
Conclusion
The lipid composition of a cell membrane is a key determinant of its fluidity, which in turn modulates a vast array of cellular functions. Based on the saturated nature of its constituent fatty acids, this compound is predicted to decrease membrane fluidity by promoting a more ordered, gel-like state. This effect is in contrast to unsaturated lipids, which increase fluidity, and is mechanistically different from the bidirectional regulatory role of cholesterol. The experimental protocols and comparative data provided herein offer a framework for researchers to investigate the impact of various lipids on membrane dynamics, aiding in the rational design of lipid-based nanoparticles and the elucidation of fundamental cellular processes.
References
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LabXchange [labxchange.org]
- 4. Myristic acid - Wikipedia [en.wikipedia.org]
- 5. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 6. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-Myristyldistearin
This document provides immediate safety, handling, and disposal protocols for 2-Myristyldistearin, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent skin and eye contact, as well as inhalation of dust particles.[1][2] The recommended PPE is outlined below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Wear chemical safety goggles or glasses with side-shields.[1][3] |
| Skin Protection | Gloves | Wear compatible chemical-resistant gloves.[2] |
| Protective Clothing | Wear appropriate protective clothing, such as a lab coat or impervious clothing, to prevent skin exposure.[1][3] | |
| Respiratory Protection | Dust Mask/Respirator | Under normal use, respiratory protection is not typically required. However, if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator or a particle filter is recommended.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure and contamination risks.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection : Collect waste material in closed and suitable containers for disposal.[2]
-
Disposal Regulations : Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3]
-
Environmental Precautions : Do not allow the substance to enter drains, water courses, or the soil.[2][3]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
